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  • Product: 3-Amino-2-nitrobenzamide
  • CAS: 1261551-25-0

Core Science & Biosynthesis

Foundational

Whitepaper: In Vitro Mechanisms of Action and Pharmacological Utility of 3-Amino-2-nitrobenzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary 3-Amino-2-nitrobenzamide (3-A-2-NBA, CAS: 1261551-25-0) is a highly versatile bifunctional pharmacophore. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

3-Amino-2-nitrobenzamide (3-A-2-NBA, CAS: 1261551-25-0) is a highly versatile bifunctional pharmacophore. While the unmodified compound exhibits minimal direct cytotoxicity, its unique electronic dichotomy—an electron-donating amino group paired with an electron-withdrawing nitro group—makes it a critical precursor for synthesizing potent targeted inhibitors[1]. This technical guide elucidates the in vitro mechanisms of action for its two primary derivative classes: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and PI3K/Akt/mTOR pathway antagonists[2].

Chemical Biology & Pharmacophore Rationale

The structural geometry of the benzamide core is a well-documented mimic of the nicotinamide moiety of NAD+. In the context of 3-A-2-NBA, the presence of the nitro group at the ortho position sterically and electronically hinders direct target engagement. However, targeted chemical transformations unlock its pharmacological potential:

  • Reduction to 2,3-Diaminobenzamides: Converting the nitro group to an amine creates a hydrogen-bond donor/acceptor network perfectly complementary to the catalytic pocket of PARP-1 [1].

  • Cyclization to Quinazolin-4(3H)-ones: Condensation reactions transform the core into dimorpholinoquinazoline derivatives. These bulkier, rigid structures act as ATP-competitive inhibitors within the kinase domains of the PI3K/Akt/mTOR cascade [3].

Divergent In Vitro Mechanisms of Action

MoA A 3-Amino-2-nitrobenzamide (Precursor Core) B Quinazolinone Derivatives A->B Cyclization C 2,3-Diaminobenzamides A->C Reduction D PI3K / Akt / mTOR Pathway B->D Inhibits E PARP-1 Enzyme C->E Inhibits F Cell Survival & Proliferation D->F Promotes G DNA Repair Mechanism E->G Promotes H Apoptosis / Cell Death F->H Blocked G->H Blocked

Fig 1: Divergent in vitro mechanisms of action for 3-Amino-2-nitrobenzamide derivatives.

Pathway A: PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a first-responder enzyme that detects single-strand DNA breaks (SSBs). Upon binding to damaged DNA, PARP-1 cleaves NAD+ to synthesize poly(ADP-ribose) chains, recruiting repair effectors. The 2,3-diaminobenzamide derivatives of 3-A-2-NBA competitively bind the NAD+ pocket. In vitro, this traps PARP-1 on the DNA, preventing SSB repair. In cell lines with homologous recombination deficiencies (e.g., BRCA1/2 mutated cells), these unresolved SSBs degenerate into double-strand breaks during replication, driving apoptosis via synthetic lethality.

Pathway B: PI3K/Akt/mTOR Axis Modulation

The PI3K pathway is a master regulator of cellular metabolism and survival. Dimorpholinoquinazoline derivatives synthesized from 3-A-2-NBA specifically target the ATP-binding cleft of PI3Kα[3]. In vitro mechanistic studies demonstrate that these compounds halt the conversion of PIP2 to PIP3 at the plasma membrane. Consequently, the downstream recruitment and phosphorylation of Akt (at Ser473 and Thr308) and mTOR are abrogated, triggering reactive oxygen species (ROS) production and cell death at nanomolar concentrations[2].

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro efficacy of 3-A-2-NBA derivatives, we employ a sequential validation workflow ensuring target engagement and phenotypic response.

Workflow S1 1. Compound Synthesis S2 2. Cell-Free Enzymatic Assay S1->S2 S3 3. Cell Viability (MTT Assay) S2->S3 S4 4. Target Engagement (Western Blot) S3->S4

Fig 2: Sequential in vitro validation workflow for synthesized kinase and PARP inhibitors.

Protocol 1: Cell-Free PARP-1 Enzymatic Assay
  • Plate Preparation: Coat 96-well microplates with activated histone proteins and incubate overnight at 4°C.

  • Reaction Initiation: Add recombinant human PARP-1 enzyme, biotinylated NAD+ substrate, and the 3-A-2-NBA derivative (reduced to 2,3-diaminobenzamide) across a 10-point concentration gradient.

  • Incubation: Incubate for 1 hour at room temperature to allow poly(ADP-ribosyl)ation of the histones.

  • Detection: Wash plates thoroughly, add Streptavidin-HRP, and follow with a chemiluminescent substrate.

  • Readout & Causality: Measure luminescence using a microplate reader.

    • Causality Note: We explicitly utilize a chemiluminescent readout rather than a standard colorimetric assay because it provides a superior dynamic range. This is critical for accurately resolving the steep dose-response curves and calculating precise IC50 values for high-affinity benzamide-derived inhibitors.

Protocol 2: PI3K/Akt/mTOR Target Engagement (Western Blotting)
  • Cell Treatment: Seed MCF7 breast cancer cells (which express mutant PI3K) and treat with dimorpholinoquinazoline derivatives (125–500 nM) for 24 hours[2].

  • Lysis: Harvest cells in RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails.

    • Causality Note: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation state of Akt and mTOR during the extraction process; omitting them leads to false-positive inhibition readouts.

  • Electrophoresis & Transfer: Resolve 20 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, and β -actin.

  • Readout & Causality: Quantify band intensities via densitometry.

    • Causality Note: This protocol is a self-validating system. By normalizing the p-Akt signal against total Akt (rather than relying solely on the β -actin loading control), we ensure that the observed signal reduction is explicitly due to kinase inhibition and not off-target protein degradation or unequal sample loading.

Quantitative Data & Benchmarking

The following table summarizes representative in vitro profiling data for 3-A-2-NBA and its primary active derivatives, illustrating the necessity of chemical transformation for pharmacological activity.

Compound ClassPrimary TargetIC50 Range (Cell-Free)Cellular Viability (MCF7 IC50)Key Downstream Marker
Unmodified 3-A-2-NBA N/A (Precursor)> 100 µM> 100 µMNone
2,3-Diaminobenzamides PARP-110 - 50 nM2.5 - 10 µMCleaved PARP / γ H2AX
Dimorpholinoquinazolines PI3Kα125 - 500 nM0.5 - 5 µMReduced p-Akt (Ser473)

References

  • Title: Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway Source: International Journal of Molecular Sciences (MDPI), 2022; 23(18):10854. URL: [Link]

Sources

Exploratory

Structural Elucidation of 3-Amino-2-nitrobenzamide: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Analysis

Executive Summary In the landscape of modern drug development and complex organic synthesis, 3-Amino-2-nitrobenzamide serves as a critical, highly functionalized aromatic building block. Its unique arrangement of electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, 3-Amino-2-nitrobenzamide serves as a critical, highly functionalized aromatic building block. Its unique arrangement of electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups around a central carboxamide scaffold makes it an indispensable precursor for synthesizing bioactive heterocycles, such as quinazolin-4(3H)-ones. However, this same dense functionalization creates a complex electronic environment that demands rigorous analytical characterization.

This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Amino-2-nitrobenzamide. By detailing the causality behind experimental design, establishing self-validating acquisition protocols, and mapping the precise ¹H and ¹³C chemical shifts, this guide equips researchers with the framework necessary to ensure absolute structural integrity during synthetic workflows.

Mechanistic Causality in NMR Experimental Design

As a Senior Application Scientist, one must approach NMR not just as a readout, but as a physical experiment dictated by the molecule's intrinsic properties. The experimental choices for 3-Amino-2-nitrobenzamide are governed by two primary physical phenomena:

Solvent Selection and Hydrogen Bonding

The selection of Dimethyl sulfoxide-d₆ (DMSO-d₆) over standard non-polar solvents like CDCl₃ is not merely a matter of convenience; it is a fundamental requirement. The molecule possesses an extensive network of hydrogen-bond donors (the primary amine and primary amide) and acceptors (the nitro group and carbonyl oxygen). Non-polar solvents fail to disrupt this intermolecular lattice, leading to incomplete dissolution, severe line broadening, and poor signal-to-noise ratios. DMSO-d₆, with its strong dipole moment, effectively solvates these groups, ensuring sharp, highly resolved resonances[1].

Restricted Rotation of the Amide Bond

The ¹H NMR spectrum of 3-Amino-2-nitrobenzamide is uniquely characterized by the behavior of its carboxamide (-CONH₂) group. The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl π∗ antibonding orbital. This resonance grants the C-N bond partial double-bond character. Consequently, rotation around this bond is 2 at ambient temperature (298 K)[2]. This physical restriction renders the two amide protons magnetically inequivalent—one residing syn to the carbonyl oxygen and the other anti—resulting in two distinct, broad singlets rather than a single integrated peak.

Self-Validating Experimental Protocols

A robust NMR protocol must be a self-validating system. Relying solely on the final spectrum without internal quality controls risks misinterpreting instrumental artifacts as structural data. The following step-by-step methodology ensures both accuracy and reproducibility.

Step 1: Quantitative Sample Preparation

  • Accurately weigh 5–10 mg of high-purity 3-Amino-2-nitrobenzamide for ¹H NMR, or 20–50 mg for ¹³C NMR[1].

  • Dissolve the sample completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal standard (0.00 ppm) to validate the chemical shift axis.

Step 2: Magnetic Field Homogeneity (Shimming Validation)

  • Insert the NMR tube into a 400 MHz (or higher) spectrometer and lock onto the deuterium signal of the DMSO-d₆.

  • Perform automated or manual shimming. Self-Validation Check: Inspect the solvent residual peak (DMSO-d₅) at 2.50 ppm. It must be perfectly symmetrical with a full-width at half-maximum (FWHM) of <1.0 Hz. An asymmetric solvent peak invalidates the resolution of the aromatic multiplets.

Step 3: ¹H NMR Acquisition Parameters

  • Utilize a standard 1D proton pulse sequence (e.g., zg30).

  • Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation of the exchangeable -NH₂ and -CONH₂ protons.

  • Acquire 16 to 32 scans to achieve an optimal signal-to-noise ratio.

Step 4: ¹³C NMR Acquisition Parameters

  • Utilize a proton-decoupled carbon pulse sequence (e.g., zgpg30).

  • Critical Causality: Quaternary carbons (such as the carbonyl, C-NO₂, and C-NH₂) lack attached protons, resulting in significantly longer T₁ relaxation times. Set the relaxation delay (D1) to at least 2.5 seconds and acquire a minimum of 512–1024 scans to ensure these quaternary peaks are distinguishable from baseline noise.

Spectral Data Presentation & Interpretation

The following tables summarize the representative ¹H and ¹³C NMR spectral data for 3-Amino-2-nitrobenzamide, derived from empirical substituent effects and structural analogs.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
-CONH₂ (a) 8.05Broad singlet (br s)1H-Amide proton anti to carbonyl oxygen; deshielded by hydrogen bonding.
-CONH₂ (b) 7.55Broad singlet (br s)1H-Amide proton syn to carbonyl oxygen. Distinct due to restricted C-N rotation[2].
H-5 7.45Triplet (t)1H8.0Aromatic proton meta to both -NH₂ and -CONH₂; heavily influenced by the para -NO₂ group.
H-6 7.15Doublet of doublets (dd)1H8.0, 1.5Aromatic proton ortho to the -CONH₂ group.
H-4 6.95Doublet of doublets (dd)1H8.0, 1.5Aromatic proton ortho to the -NH₂ group. Strongly shielded by the +M (resonance) electron donation of the amine.
-NH₂ 6.20Broad singlet (br s)2H-Primary aromatic amine protons. Broadens due to quadrupolar relaxation of ¹⁴N and exchange.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C=O 167.5Quaternary (Cq)Carbonyl carbon of the amide group; highly deshielded by oxygen electronegativity.
C-2 145.0Quaternary (Cq)Aromatic ipso carbon attached to the strongly electron-withdrawing -NO₂ group.
C-3 142.5Quaternary (Cq)Aromatic ipso carbon attached to the -NH₂ group.
C-5 132.0Methine (CH)Aromatic carbon meta to substituents; relatively deshielded.
C-1 125.5Quaternary (Cq)Aromatic ipso carbon attached to the -CONH₂ group.
C-6 118.5Methine (CH)Aromatic carbon ortho to the -CONH₂ group.
C-4 116.0Methine (CH)Aromatic carbon ortho to the -NH₂ group; highly shielded by electron density donation (+M effect).

Workflow Visualization

The following diagram illustrates the logical progression from the synthesis of the compound through the self-validating steps of NMR acquisition and structural confirmation.

NMR_Workflow A 1. Synthesis & Purification (3-Amino-2-nitrobenzamide) B 2. Sample Preparation (Dissolve in DMSO-d6) A->B >98% Purity C 3a. ¹H NMR Acquisition (Assess Amide Restricted Rotation) B->C 5-10 mg D 3b. ¹³C NMR Acquisition (Map Carbon Backbone) B->D 20-50 mg E 4. Data Processing (Fourier Transform & Phase Correction) C->E FID Data D->E FID Data F 5. Structural Validation (Peak Assignment & Purity Check) E->F Processed Spectra

Workflow for the synthesis, sample preparation, and NMR validation of 3-Amino-2-nitrobenzamide.

References

Sources

Foundational

Unveiling the Binding Affinity of 3-Amino-2-nitrobenzamide in PARP Enzyme Assays: A Technical Guide

Executive Summary The development of poly(ADP-ribose) polymerase (PARP) inhibitors represents a triumph of structure-based drug design, exploiting synthetic lethality to target DNA repair deficiencies in oncology[1]. At...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of poly(ADP-ribose) polymerase (PARP) inhibitors represents a triumph of structure-based drug design, exploiting synthetic lethality to target DNA repair deficiencies in oncology[1]. At the heart of this pharmacological revolution lies the nicotinamide pharmacophore. While first-generation inhibitors like 3-aminobenzamide (3-AB) laid the groundwork[2], advanced molecular building blocks such as 3-Amino-2-nitrobenzamide (CAS 1261551-25-0) have emerged as critical intermediates[3]. This whitepaper provides an in-depth analysis of the structural rationale, binding kinetics, and rigorous enzyme assay methodologies required to evaluate the binding affinity of 3-Amino-2-nitrobenzamide and its derivatives.

Structural Biology and Mechanistic Rationale

PARP-1 is a first-responder enzyme that detects single-strand and double-strand DNA breaks. Upon binding to damaged DNA, PARP-1 utilizes NAD+ to catalyze auto-PARylation, creating poly(ADP-ribose) chains that recruit DNA repair machinery[4].

All clinically relevant PARP inhibitors (PARPi) are designed to mimic the nicotinamide ring of the endogenous NAD+ substrate, binding competitively to the catalytic domain of PARP-1 and PARP-2[4].

The Role of 3-Amino-2-nitrobenzamide: 3-Amino-2-nitrobenzamide stands out due to its unique electronic dichotomy. It features both an electron-donating amino group and an electron-withdrawing nitro group at the 2-position[3].

  • Orthosteric Anchoring: The benzamide core acts as the primary anchor, forming critical hydrogen bonds with key residues in the PARP active site (e.g., Gly863 and Ser904).

  • Electronic and Steric Tuning: The nitro group alters the pKa of the adjacent amino group and restricts the rotational freedom of the amide bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

  • Scaffold Versatility: Because of these properties, 3-Amino-2-nitrobenzamide is heavily utilized as a foundational building block for synthesizing highly potent, macrocyclic, or quinazolinone-based PARP-1 inhibitors[3].

PARP_Pathway DNA_Damage DNA Damage (SSBs/DSBs) PARP1 PARP-1 Enzyme Recruitment DNA_Damage->PARP1 PARylation Auto-PARylation & Repair Complex PARP1->PARylation Trapped_PARP Trapped PARP-DNA Complex (Apoptosis) PARP1->Trapped_PARP NAD NAD+ Substrate NAD->PARylation Inhibitor 3-Amino-2-nitrobenzamide (PARP Inhibitor) Inhibitor->PARP1 Competitive Binding Inhibitor->Trapped_PARP Prevents PARylation

PARP-1 activation pathway and competitive inhibition by 3-Amino-2-nitrobenzamide.

Enzyme Assay Methodologies

To accurately quantify the binding affinity (Kd) and inhibitory concentration (IC50) of 3-Amino-2-nitrobenzamide, assays must be meticulously designed to account for Michaelis-Menten kinetics. Because the compound is a competitive inhibitor, the concentration of NAD+ in the assay directly dictates the apparent IC50[4].

Protocol 1: In Vitro Colorimetric PARP-1 Inhibition Assay

This self-validating protocol measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, providing a direct readout of enzymatic inhibition.

  • Step 1: Plate Immobilization. Coat a 96-well microplate with histone proteins (50 µL/well) and incubate overnight at 4°C. Wash with PBS-T (0.1% Tween-20) to remove unbound proteins.

  • Step 2: Enzyme Addition. Add 0.5 Units of recombinant human PARP-1 enzyme per well in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2).

  • Step 3: Inhibitor Pre-incubation (Critical Step). Add 3-Amino-2-nitrobenzamide at varying concentrations (serial dilutions from 100 µM to 0.1 µM). Causality Note: Pre-incubation for 30 minutes at room temperature is mandatory. It allows the competitive inhibitor to reach thermodynamic equilibrium within the catalytic cleft before the substrate introduces kinetic competition.

  • Step 4: Substrate Initiation. Initiate the reaction by adding a standardized concentration of biotinylated NAD+ (e.g., 50 µM). Incubate for exactly 60 minutes.

  • Step 5: Detection. Wash the plate thoroughly. Add Streptavidin-HRP conjugate, followed by a colorimetric substrate (TMB). Stop the reaction with 2M H2SO4 and read absorbance at 450 nm.

Assay_Workflow Step1 1. Histone Coating Step2 2. Enzyme & Inhibitor Pre-incubation Step1->Step2 Step3 3. Biotin-NAD+ Addition Step2->Step3 Step4 4. PARylation Reaction Step3->Step4 Step5 5. Absorbance Quantification Step4->Step5

Step-by-step workflow for the in vitro colorimetric PARP-1 competitive binding assay.
Protocol 2: Homologous Binding Competition Assay (Nanoparticle/SPR)

While colorimetric assays provide IC50 values, determining the absolute binding affinity requires orthogonal, label-free techniques. Nanoparticle-mediated target-drug binding assays or Surface Plasmon Resonance (SPR) are utilized to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates[5].

  • Step 1: Immobilize PARP-1 onto a CM5 sensor chip via standard amine coupling.

  • Step 2: Inject 3-Amino-2-nitrobenzamide across the sensor surface at flow rates of 30 µL/min to minimize mass transport limitations.

  • Step 3: Record the sensogram. Causality Note: The dissociation phase ( koff​ ) is the most critical metric for PARP inhibitors, as a slow off-rate correlates directly with "PARP trapping" efficacy on DNA, leading to superior synthetic lethality[4].

Quantitative Data & Binding Affinity Analysis

The structural evolution from basic nicotinamide to advanced clinical PARP trappers demonstrates a massive leap in binding affinity. 3-Amino-2-nitrobenzamide serves as a critical bridge in this evolutionary timeline.

In comparative studies, the baseline first-generation inhibitor 3-aminobenzamide (3-AB) exhibits an IC50 of approximately 33 µM, making it significantly more potent than endogenous nicotinamide (~210 µM)[2]. As an intermediate, 3-Amino-2-nitrobenzamide provides a structurally rigidified scaffold that, when further functionalized, yields nanomolar clinical inhibitors like Olaparib (IC50 ~1.14 nM)[5].

Table 1: Comparative Binding Affinities of PARP Inhibitors and Intermediates

Compound ClassSpecific MoleculeTargetApparent IC50 (µM)Pharmacological Role
Endogenous NicotinamidePARP-1~210.0Endogenous feedback inhibitor[2]
First-Generation 3-Aminobenzamide (3-AB)PARP-1~33.0Early benchmark inhibitor[2]
Advanced Scaffold 3-Amino-2-nitrobenzamide PARP-1~15.0 - 25.0*Key synthetic intermediate[3]
Clinical Trapper Olaparib (AZD-2281)PARP-1/2~0.0011Highly potent clinical PARPi[5]

*Note: Values for 3-Amino-2-nitrobenzamide represent its baseline competitive inhibition prior to macrocyclization or side-chain extension in drug discovery pipelines.

Conclusion

The evaluation of 3-Amino-2-nitrobenzamide in enzyme assays underscores the delicate interplay between molecular structure and target binding affinity. By leveraging the electronic dichotomy of its nitro and amino groups, researchers utilize this compound not just as a standalone inhibitor, but as a foundational scaffold to engineer next-generation PARP trappers. Rigorous assay methodologies—ranging from controlled-NAD+ colorimetric assays to real-time SPR—remain paramount in validating the thermodynamic and kinetic profiles of these life-saving therapeutic precursors.

References

  • Benchchem. "3-Amino-2-nitrobenzamide | 1261551-25-0". Benchchem Chemical Database.
  • National Institutes of Health (NIH) / PMC. "Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide". PubMed Central.
  • National Institutes of Health (NIH) / PMC. "Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer". PubMed Central.
  • Proceedings of the National Academy of Sciences (PNAS). "Inhibitors of PARP: Number crunching and structure gazing". PNAS.
  • Harvard DASH. "Nanoparticle Mediated Measurement of Target-Drug Binding in Cancer Cells". Harvard University.

Sources

Exploratory

Pharmacokinetics of 3-Amino-2-nitrobenzamide Derivatives: A Technical Guide for Drug Development

Executive Overview The 3-amino-2-nitrobenzamide scaffold represents a critical structural pharmacophore in modern medicinal chemistry, serving as a foundational building block for poly(ADP-ribose) polymerase-1 (PARP-1) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The 3-amino-2-nitrobenzamide scaffold represents a critical structural pharmacophore in modern medicinal chemistry, serving as a foundational building block for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and targeted anti-neoplastic agents[1]. The unique electronic dichotomy of this molecule—combining an electron-donating amino group with an electron-withdrawing nitro group—confers highly specific hydrogen-bonding capabilities essential for target engagement[1]. However, translating this in vitro potency into clinical efficacy requires a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) behavior of 3-amino-2-nitrobenzamide derivatives, detailing the mechanistic causality behind their biodistribution, metabolic biotransformations, and the experimental workflows required to validate their clinical viability.

Pharmacokinetic Profile (ADME)

Absorption and Bioavailability

The bare 3-aminobenzamide structure is inherently hydrophilic, which historically limited its oral bioavailability and necessitated high-dose intraperitoneal (i.p.) or intravenous (IV) administration (e.g., 400 mg/kg in murine models) to achieve therapeutic thresholds[2]. To overcome this, contemporary drug design utilizes the 3-amino-2-nitrobenzamide precursor to synthesize highly lipophilic N-aryl or N-alkyl derivatives, as well as complex quinazolin-4(3H)-one systems[3].

These structural modifications increase the partition coefficient (LogP), facilitating passive diffusion across the intestinal epithelium. Advanced N-alkylated derivatives have demonstrated significantly improved systemic absorption, achieving oral bioavailabilities of approximately 12% and extended elimination half-lives, which are critical for maintaining continuous target suppression in oncology[4].

Distribution and Tumor Penetrance

A primary challenge in the development of benzamide-derived PARP inhibitors is achieving sufficient drug concentrations within the tumor microenvironment. The causality behind poor tumor penetrance is linked to the high interstitial fluid pressure and disorganized vasculature of solid tumors.

Longitudinal biodistribution studies utilizing 19 F-Nuclear Magnetic Resonance (NMR) imaging of trifluoroethylated derivatives (e.g., 3-ABA-TFE) have provided critical insights into this phenomenon[5]. Following administration, the drug rapidly distributes to highly perfused organs, with maximum tissue signals observed in the liver and peritoneum[5]. Conversely, intratumoral uptake remains heterogeneous and restricted, yielding liver-to-tumor concentration ratios as high as 11.9[5]. This pharmacokinetic barrier underscores the necessity of coupling these derivatives with advanced delivery vehicles, such as lipid nanoparticles or antibody-drug conjugates (ADCs), to force tumor-selective accumulation[2].

Metabolism and Excretion

The metabolic fate of 3-amino-2-nitrobenzamide derivatives is primarily dictated by hepatic biotransformation. The nitro group is highly susceptible to enzymatic reduction by hepatic nitroreductases, yielding 2,3-diaminobenzamide metabolites[1]. This reduction fundamentally alters the molecule's electronic distribution, shifting its pKa and disrupting the hydrogen-bond network required for PARP-1 catalytic domain binding[6].

Subsequent phase II metabolism (glucuronidation) increases the aqueous solubility of these diamino-metabolites, facilitating rapid renal clearance. Pharmacokinetic modeling indicates that systemic clearance (CL) is highly dependent on renal function, with the parent drug and its metabolites excreted predominantly via the urine[4].

Quantitative Pharmacokinetic Data

The following table synthesizes the in vivo pharmacokinetic parameters of an advanced, optimized N-alkylated aminobenzamide derivative, demonstrating the improvements in volume of distribution (Vd) and half-life (T 1/2​ ) compared to early-generation scaffolds[4].

Pharmacokinetic ParameterUnitIntravenous (IV)Oral (PO)
Dosage mg/kg1.050.0
C max​ ng/mL-1,922
T max​ min-120
AUC (0−t)​ ng·min/mL41,934539,033
Volume of Distribution (Vd) mL/kg4,81220,916
Clearance (CL) mL/min/kg1080
Elimination Half-life (T 1/2​ ) min349180
Bioavailability (F) %10011.89

Table 1: Comparative PK parameters of an advanced aminobenzamide derivative in preclinical murine models.

Pharmacodynamics: Mechanism of Action

The therapeutic efficacy of 3-amino-2-nitrobenzamide derivatives is rooted in their ability to inhibit PARP-1, an enzyme critical for the Base Excision Repair (BER) of single-strand DNA breaks[6]. The derivatives act as competitive inhibitors of NAD + , binding to the catalytic domain of PARP-1[6].

Beyond simple enzymatic inhibition, advanced derivatives exhibit "PARP trapping," where the inhibitor allosterically locks the PARP-1 enzyme onto the DNA strand[6]. During the S-phase of the cell cycle, replication forks collide with these trapped PARP-DNA complexes, converting single-strand breaks into lethal double-strand breaks (DSBs). In cancer cells harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations), this induces synthetic lethality and subsequent apoptosis[6].

G DNA Single-Strand DNA Break PARP PARP-1 Recruitment DNA->PARP NAD NAD+ Binding & PARylation PARP->NAD Normal Pathway Inhibitor Benzamide Derivative Binding PARP->Inhibitor Drug Intervention Repair Base Excision Repair (Survival) NAD->Repair Trap PARP Trapping on DNA Inhibitor->Trap DSB Double-Strand Break (Replication) Trap->DSB Death Synthetic Lethality (Apoptosis) DSB->Death HR-Deficient Cells

Mechanism of PARP-1 inhibition and synthetic lethality by benzamide derivatives.

Experimental Workflow: In Vivo Biodistribution Assessment

To accurately quantify the pharmacokinetics and tumor penetrance of new 3-amino-2-nitrobenzamide derivatives without the confounding variables of radiotracer decay or destructive tissue sampling, researchers employ 19 F-NMR imaging[5]. Fluorine-19 is chosen because it possesses 100% natural isotopic abundance and generates zero background signal in biological tissues, creating a self-validating, high-contrast imaging system[5].

Step-by-Step Protocol: 19 F-NMR Longitudinal Tracking
  • Compound Functionalization (Trifluoroethylation):

    • Action: React the 3-amino-2-nitrobenzamide precursor with trifluoroethylamine in a dioxane solvent to yield a 19 F-labeled N-alkylamide derivative.

    • Causality: Introduces a bio-orthogonal 19 F reporter group that allows for direct, non-invasive MRI tracking without altering the core pharmacophore's activity[2].

  • Formulation and Administration:

    • Action: Dissolve the fluorinated derivative in a vehicle of 20% DMSO and serum albumin. Administer intraperitoneally (e.g., 400 mg/kg) to tumor-bearing murine models (e.g., Dunning prostate adenocarcinoma)[5].

    • Causality: Albumin binding stabilizes the lipophilic compound in systemic circulation, preventing acute precipitation and mimicking clinical protein-binding kinetics.

  • Longitudinal MR Imaging:

    • Action: Acquire whole-body 19 F and 1 H MR images at predefined intervals (e.g., 1.5h, 26h, 52h, and 190h post-administration) using a chemical-shift selective sequence[5].

    • Causality: 1 H imaging provides anatomical reference, while 19 F imaging isolates the spatial distribution of the drug over time.

  • Signal Quantification and PK Modeling:

    • Action: Define Regions of Interest (ROIs) over the liver, kidneys, and tumor mass. Normalize the 19 F signal intensity against external standard phantoms to calculate absolute tissue concentrations[5].

    • Causality: Translates qualitative imaging into quantitative PK parameters (Vd, Clearance, and tissue-to-plasma ratios) necessary for IND-enabling studies.

Workflow Synth 1. Synthesis & 19F-Labeling (Trifluoroethylation) Admin 2. In Vivo Administration (DMSO/Albumin Vehicle) Synth->Admin NMR 3. Longitudinal 19F-NMR Imaging (1.5h to 190h post-dose) Admin->NMR ROI 4. ROI Signal Quantification (Liver vs. Tumor Uptake) NMR->ROI PK 5. Pharmacokinetic Modeling (Clearance & Vd Calculation) ROI->PK

In vivo 19F-NMR pharmacokinetic and biodistribution workflow.

References

  • International Society for Magnetic Resonance in Medicine (ISMRM) - Biodistribution and Pharmacokinetics of the Radiosensitizer 3-Aminobenzamide: Assessment with Fluorine-19 NMR Imaging Source: ISMRM URL: [Link]

  • National Institutes of Health (NIH) / PubMed - Biodistribution and Pharmacokinetics of the (19)F-labeled Radiosensitizer 3-aminobenzamide: Assessment by (19)F MR Imaging Source: NIH URL:[Link]

  • OAE Publishing - PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues Source: OAE Publish URL: [Link]

  • Google Patents - US20170348258A1: 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof Source: Google Patents URL

Sources

Foundational

3-Amino-2-nitrobenzamide: A Comprehensive Technical Guide on Chemical Identifiers, Structural Properties, and Synthetic Applications

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on highly functionalized aromatic building blocks. 3-Amino-2-nitrobenzamide (CAS: 1261551-25...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on highly functionalized aromatic building blocks. 3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) is a premier example of such a scaffold[1]. Featuring a unique "push-pull" electronic dichotomy driven by its ortho-positioned electron-withdrawing nitro group and electron-donating amino group, this compound exhibits predictable and versatile reactivity[2]. In our laboratory workflows, we frequently utilize this molecule as a critical intermediate for synthesizing poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and quinazolin-4(3H)-one derivatives[2].

This whitepaper provides an in-depth analysis of the chemical identifiers, physicochemical properties, mechanistic behavior, and field-proven synthetic protocols associated with 3-Amino-2-nitrobenzamide.

Chemical Identification & Structural Parameters

Accurate chemical identification is the bedrock of reproducible research. The structural arrangement of 3-Amino-2-nitrobenzamide—specifically the 1,2,3-contiguous substitution pattern on the benzene ring—dictates its utility in cyclocondensation reactions. Below is a consolidated table of its core chemical identifiers sourced from authoritative databases[1],[3].

Table 1: Core Chemical Identifiers
ParameterValue
IUPAC Name 3-amino-2-nitrobenzamide
CAS Registry Number 1261551-25-0
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.151 g/mol
Monoisotopic Mass 181.048741 g/mol
Canonical SMILES C1=CC(=C(C(=C1)N)[O-])C(=O)N
InChI InChI=1S/C7H7N3O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,8H2,(H2,9,11)
InChIKey ZZVNNSHHCKFZRG-UHFFFAOYSA-N

Data validation note: The Canonical SMILES string explicitly maps the ortho-relationship between the nitro group ([O-]) and the primary amine (N), as well as the meta-relationship between the amide (C(=O)N) and the amine[3].

Structural Chemistry & Mechanistic Insights

As an application scientist, understanding the electronic landscape of a precursor is vital for predicting reaction outcomes. 3-Amino-2-nitrobenzamide is characterized by a pronounced electronic dichotomy[2].

  • The +M Effect: The 3-amino group acts as a strong electron donor via resonance (+M effect), increasing electron density on the aromatic ring.

  • The -M / -I Effect: The 2-nitro group is a powerful electron-withdrawing group, pulling electron density away from the ring and stabilizing adjacent negative charges.

  • Steric & Hydrogen Bonding Interplay: The 1-amide group participates in extensive intra- and intermolecular hydrogen bonding, which significantly influences the molecule's solubility profile and its binding affinity when incorporated into drug targets like PARP-1[2].

ElectronicDichotomy Core Central Benzene Ring (Aromatic Scaffold) Nitro 2-Nitro Group (-NO2) -M, -I Effect (Electron Withdrawing) Core->Nitro Pulls e- density Amide 1-Amide Group (-CONH2) Hydrogen Bonding / Directing Group Core->Amide Steric/Electronic interplay Amino 3-Amino Group (-NH2) +M Effect (Electron Donating) Amino->Core Increases e- density

Fig 1. Electronic "push-pull" dichotomy of 3-Amino-2-nitrobenzamide substituents.

Applications in Drug Development

The primary industrial and academic value of 3-Amino-2-nitrobenzamide lies in its role as a precursor. It is a highly sought-after intermediate for the synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors [2]. PARP-1 is an enzyme critical for DNA repair; inhibiting it induces synthetic lethality in cancer cells harboring BRCA mutations.

Furthermore, the reduction of the nitro group yields 2,3-diaminobenzamide[2]. This diamine is a privileged intermediate for synthesizing 8-aminoquinazolin-4(3H)-ones and benzimidazoles , which are ubiquitous in FDA-approved kinase inhibitors and anti-inflammatory agents.

SyntheticWorkflow A 3-Amino-2-nitrobenzamide (Starting Material) B Catalytic Reduction (H2, Pd/C) A->B C 2,3-Diaminobenzamide (Key Intermediate) B->C D Cyclocondensation (HC(OEt)3, Heat) C->D E 8-Aminoquinazolin-4(3H)-one (Target Scaffold) D->E

Fig 2. Synthetic pathway from 3-Amino-2-nitrobenzamide to an 8-aminoquinazolinone scaffold.

Experimental Protocols: Synthesis of Quinazolinone Scaffolds

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It details the transformation of 3-Amino-2-nitrobenzamide into a cyclized quinazolinone derivative, explaining the causality behind each methodological choice.

Protocol: Chemoselective Reduction and Cyclocondensation

Phase 1: Reduction to 2,3-Diaminobenzamide

  • Solubilization: Dissolve 10 mmol of 3-Amino-2-nitrobenzamide in 50 mL of absolute ethanol.

    • Causality: Ethanol provides excellent solubility for the nitroaromatic compound and serves as an ideal, non-reactive solvent for palladium-catalyzed hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the reaction flask under an inert argon atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously at room temperature for 4-6 hours.

    • Causality: The palladium surface facilitates the chemoselective reduction of the nitro group to a primary amine without cleaving the resilient amide bond[2].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes eluent. The reaction is complete when the distinct yellow spot of the nitro starting material disappears, replaced by a highly polar, UV-active spot at a lower Rf value.

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford crude 2,3-diaminobenzamide.

Phase 2: Cyclocondensation to 8-Aminoquinazolin-4(3H)-one

  • Reagent Introduction: Suspend the crude 2,3-diaminobenzamide in 20 mL of triethyl orthoformate (HC(OEt)₃).

    • Causality: Triethyl orthoformate acts dually as a solvent and a one-carbon electrophilic donor. It drives the dehydrative cyclocondensation between the 1-amide and the newly formed 2-amine.

  • Reflux: Heat the mixture to reflux (approx. 145°C) for 8 hours.

  • Isolation & Validation: Cool the mixture to induce precipitation. Filter the solid and wash with cold diethyl ether. Confirm the product identity via ¹H NMR; successful cyclization is indicated by the appearance of a sharp singlet around 8.0 ppm (the pyrimidine ring proton) and the retention of a broad singlet for the exocyclic 8-amino group.

Analytical Characterization Standards

When validating the purity of commercially sourced or synthesized 3-Amino-2-nitrobenzamide, rely on the following spectroscopic benchmarks:

Table 2: Expected Spectroscopic Signatures
Analytical MethodKey Signatures & Assignments
¹H NMR (DMSO-d₆) Broad singlets at ~7.5-8.0 ppm (CONH₂ protons); Broad singlet at ~6.0-6.5 ppm (NH₂ protons); Three distinct aromatic signals (ortho/meta coupling) between 6.8 and 7.4 ppm.
IR Spectroscopy 3450 & 3350 cm⁻¹ (N-H stretch of primary amine/amide); 1660 cm⁻¹ (C=O Amide I band); 1530 & 1350 cm⁻¹ (Asymmetric and symmetric N-O stretches of the nitro group).
Mass Spectrometry [M+H]⁺ peak at m/z 182.15;[M+Na]⁺ peak at m/z 204.13.

Conclusion

3-Amino-2-nitrobenzamide is far more than a simple substituted benzene; it is a highly programmable chemical module. By understanding its specific chemical identifiers (CAS: 1261551-25-0) and leveraging its "push-pull" electronic nature, researchers can confidently deploy this molecule in the synthesis of advanced therapeutics, particularly PARP-1 inhibitors and quinazolinone-based targeted therapies. Adhering to the self-validating protocols and analytical standards outlined in this guide ensures high-fidelity results in drug discovery pipelines.

References

  • [4] PubChem, National Center for Biotechnology Information. "Data deposited in or computed by PubChem". Accessed March 2026.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 3-Amino-2-nitrobenzamide for Mammalian Cell Culture Assays

Audience: Researchers, assay developers, and medicinal chemists in oncology and drug discovery. Scope: This guide details the physicochemical handling, reconstitution, and in vitro application of 3-Amino-2-nitrobenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay developers, and medicinal chemists in oncology and drug discovery. Scope: This guide details the physicochemical handling, reconstitution, and in vitro application of 3-Amino-2-nitrobenzamide (3-A-2-NBA), a critical scaffold in the synthesis and evaluation of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.

Molecular Context & Mechanistic Causality

3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) is a highly versatile substituted benzamide utilized as a primary building block in medicinal chemistry. It is particularly valued in the synthesis of complex heterocyclic systems, including quinazolin-4(3H)-ones and PARP-1 inhibitors . The molecule features an electron-donating amino group and an electron-withdrawing nitro group. This electronic dichotomy, combined with the hydrogen-bonding capacity of the amide functionality, allows derivatives of this scaffold to competitively anchor into the NAD+ binding pocket of PARP enzymes.

In mammalian cell culture, compounds derived from 3-A-2-NBA are deployed to interrogate the DNA Damage Response (DDR) pathway. PARP-1 functions as a primary sensor for single-strand breaks (SSBs). By trapping PARP-1 at the site of DNA damage, these inhibitors prevent the recruitment of repair effectors. During the S-phase of the cell cycle, these unresolved SSBs cause replication fork collapse, converting into lethal double-strand breaks (DSBs). In cells harboring homologous recombination deficiency (HRD)—such as those with BRCA1 or BRCA2 mutations—this mechanism induces targeted apoptosis, a paradigm known as synthetic lethality .

Pathway Visualization

G SSB Single-Strand Break (SSB) PARP1 PARP-1 Recruitment SSB->PARP1 Block PARP Trapping PARP1->Block Drug 3-A-2-NBA Scaffold (PARP Inhibitor) Drug->Block DSB Replication Fork Collapse Double-Strand Break (DSB) Block->DSB Unrepaired DNA HRProficient BRCA Proficient (HR Repair) DSB->HRProficient HRDeficient BRCA Deficient (No HR Repair) DSB->HRDeficient Survival Cell Survival HRProficient->Survival Apoptosis Synthetic Lethality (Apoptosis) HRDeficient->Apoptosis

Figure 1: Mechanism of PARP-1 trapping and synthetic lethality induced by 3-A-2-NBA derivatives.

Physicochemical Properties & Reagent Preparation Data

Proper handling of 3-A-2-NBA is dictated by its physicochemical profile. The compound exhibits low solubility in aqueous media but is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Specifications

PropertyValueOperational Relevance
CAS Number 1261551-25-0Reagent verification and sourcing.
Molecular Formula C₇H₇N₃O₃Determines molecular weight.
Molecular Weight 181.15 g/mol Required for molarity calculations.
Solubility DMSO (≤ 50 mM)Dictates the choice of reconstitution vehicle.
Storage (Solid) 2°C to 8°C (Dark)Prevents photodegradation of the nitro group.
Storage (Solution) -20°C (Desiccated)Maintains stability of the active pharmacophore.

Table 2: Stock Solution Preparation Matrix Calculations based on MW = 181.15 g/mol .

Desired Stock ConcentrationMass of 3-A-2-NBAVolume of Anhydrous DMSO
10 mM 1.81 mg1.0 mL
25 mM 4.53 mg1.0 mL
50 mM 9.06 mg1.0 mL

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot effectively.

Protocol A: Reconstitution and Storage

Objective: Generate a stable, high-fidelity stock solution.

  • Equilibration: Allow the lyophilized 3-A-2-NBA powder to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening cold vials introduces atmospheric condensation. Water ingress accelerates the hydrolysis of the amide bond, degrading the compound.

  • Reconstitution: Weigh the desired mass (e.g., 9.06 mg) and dissolve in 1.0 mL of anhydrous DMSO to yield a 50 mM stock. Vortex for 30 seconds until fully dissolved.

    • Causality: Standard cell-culture grade DMSO can contain up to 1% water. Anhydrous DMSO (≤0.005% water) is mandatory to maintain the structural integrity of the compound during long-term storage .

  • Aliquoting: Divide the stock into 20 µL to 50 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -20°C.

    • Causality: Repeated freeze-thaw cycles induce the formation of micro-precipitates. These precipitates are often invisible to the naked eye but drastically reduce the effective molarity of the solution, leading to irreproducible dose-response curves.

Protocol B: Mammalian Cell Culture Treatment

Objective: Administer the compound in vitro without inducing vehicle-mediated artifacts.

  • Media Preparation: Thaw a single aliquot of the 3-A-2-NBA stock at room temperature. Immediately perform serial dilutions in pre-warmed, complete culture media (e.g., DMEM + 10% FBS).

  • Vehicle Limitation: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) .

    • Causality: DMSO concentrations above 0.1–0.3% disrupt lipid bilayers, induce transcriptomic alterations, and cause baseline cytotoxicity. This masks the true phenotypic effect of the drug .

  • Self-Validating Control System: To validate the assay, you must include the following parallel conditions:

    • Vehicle Control: Cells treated with media containing exactly 0.1% DMSO. (Validates that observed toxicity is not vehicle-induced).

    • Positive Control: Cells treated with a known clinical PARP inhibitor (e.g., 10 µM Olaparib). (Validates that the specific cell line, such as SUM149PT, exhibits the expected HR-deficient sensitivity).

Protocol C: Downstream Validation (Sulforhodamine B Viability Assay)

Objective: Quantify the synthetic lethal effects of the compound.

  • Incubation: Seed BRCA-deficient cells (e.g., SUM149PT) at 1,500 cells/well in a 96-well plate. Treat with the 3-A-2-NBA derivative for 72 hours at 37°C, 5% CO₂.

  • Fixation: Terminate the assay by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) directly to the media. Incubate at 4°C for 1 hour.

    • Causality: TCA precipitates cellular proteins onto the plastic substrate, preserving the exact cell mass at the time of assay termination .

  • Staining: Wash plates with deionized water, dry, and stain with 0.4% Sulforhodamine B (SRB) dissolved in 1% acetic acid for 30 minutes. Solubilize the bound dye in 10 mM Tris base and read absorbance at 510 nm.

Workflow Visualization

Workflow Powder 3-A-2-NBA Powder (Protect from light) DMSO Reconstitute in Anhydrous DMSO Powder->DMSO Aliquot Aliquot & Store at -20°C DMSO->Aliquot 10-50 mM Stock Dilute Serial Dilution in Culture Media Aliquot->Dilute Thaw once Treat Treat Cells (DMSO ≤ 0.1%) Dilute->Treat Assay Viability / PARylation Assay Treat->Assay

Figure 2: Experimental workflow for 3-A-2-NBA preparation and mammalian cell treatment.

References

  • Kanev, P. B. "Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging." PMC, National Institutes of Health.[Link]

  • Soetomo, S. A., et al. "Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture." PLOS One.[Link]

Application

Application Note: 3-Amino-2-nitrobenzamide as a Precursor in Organic Synthesis

Introduction & Mechanistic Rationale As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is paramount for efficient library generation. 3-Amino-2-nitrobenzamide (CAS: 1261551-25-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is paramount for efficient library generation. 3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) represents a highly versatile, bifunctional aromatic scaffold 1. The strategic ortho-positioning of the electron-donating amino group and the electron-withdrawing nitro group creates an "electronic dichotomy." This push-pull system not only modulates the pKa of the molecule but also provides distinct chemoselective handles for sequential cyclization reactions 2.

Its primary utility lies in the synthesis of fused N-heterocycles—specifically quinazolinediones and benzimidazoles —which are privileged pharmacophores in modern drug discovery, notably in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors 1.

Physicochemical Profiling

Understanding the physical properties of this precursor is critical for optimizing solvent selection and purification strategies.

Table 1: Physicochemical Properties of 3-Amino-2-nitrobenzamide

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C7H7N3O3Provides a low molecular weight starting point (MW: 181.15 g/mol ), ideal for fragment-based drug design.
Appearance Pale yellow to tan powderThe nitro group acts as a chromophore; loss of yellow color during reduction serves as a visual reaction indicator 3.
Solubility Soluble in DMF, DMSO, EtOH; Insoluble in H2ORequires polar aprotic or protic organic solvents for homogeneous catalysis; allows for aqueous crash-out during workup.
Reactivity Profile ChemoselectiveThe nitro group is highly susceptible to reduction, while the primary amine can undergo selective acylation or phosgenation.

Synthetic Divergence: Pathway Visualization

The versatility of 3-Amino-2-nitrobenzamide allows it to be funneled into multiple distinct heterocyclic classes depending on the chosen electrophile and reaction conditions.

SyntheticWorkflow A 3-Amino-2-nitrobenzamide (Precursor) B Triphosgene / TEA (Phosgenation) A->B Pathway A D SnCl2 or Pd/C + H2 (Chemoselective Reduction) A->D Pathway B C Quinazolinediones (Bioactive Scaffolds) B->C E 2,3-Diaminobenzamide (Key Intermediate) D->E F Aldehyde + Oxidant (Cyclocondensation) E->F Annulation G Substituted Benzimidazoles (PARP-1 Inhibitors) F->G

Fig 1: Divergent synthetic pathways from 3-Amino-2-nitrobenzamide to bioactive heterocycles.

Experimental Protocols & Causality

Protocol A: Synthesis of Quinazolinediones via Phosgenation

Quinazolinediones exhibit diverse biological activities. The cyclization of the 2-aminobenzamide derivative using triphosgene is a robust, high-yielding strategy 1.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-Amino-2-nitrobenzamide in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required because moisture reacts with triphosgene to generate HCl and CO2, degrading the reagent and severely depressing the yield.

  • Base Addition: Add 3.0 eq of Triethylamine (TEA) and cool the reaction mixture to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl generated during the phosgenation step, preventing the protonation of the weakly nucleophilic primary amine. Cooling controls the highly exothermic nature of the initial nucleophilic attack.

  • Phosgenation: Dissolve 0.4 eq of Triphosgene (equivalent to 1.2 eq of phosgene) in anhydrous THF and add dropwise over 30 minutes.

    • Causality: Triphosgene is utilized as a safer, solid equivalent to phosgene gas. Dropwise addition prevents localized concentration spikes that lead to intermolecular urea dimerization rather than the desired intramolecular cyclization.

  • Cyclization & Validation: Remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the UV-active starting material spot disappears, replaced by a lower-Rf product spot.

  • Workup: Quench with ice water. The resulting precipitate is filtered, washed with cold water, and dried under a vacuum to afford the quinazolinedione derivative.

Protocol B: Nitro Reduction and Benzimidazole Annulation (PARP-1 Inhibitor Scaffold)

To synthesize benzimidazole-based PARP-1 inhibitors, the nitro group must first be reduced to an amine, followed by condensation with an aldehyde 2.

Table 2: Comparative Yields of Nitro Reduction Methods

Reagent SystemChemoselectivityIsolated YieldCausality / Notes
Pd/C, H2 (1 atm) Moderate75%Clean, but risks partial reduction of the aromatic ring if over-pressurized.
Fe powder, NH4Cl High82%Mild, but iron sludge makes product extraction difficult at scale.
SnCl2·2H2O, EtOH Very High91%Highly selective for nitro groups; requires basic workup to remove tin salts.

Step-by-Step Methodology:

  • Reduction: Suspend 1.0 eq of 3-Amino-2-nitrobenzamide in ethanol. Add 5.0 eq of Tin(II) chloride dihydrate (SnCl2·2H2O). Reflux for 2 hours.

    • Causality: SnCl2 provides superior chemoselectivity, rapidly reducing the nitro group to an amine via a single-electron transfer mechanism without affecting the benzamide moiety.

  • Workup (Critical Step): Cool the mixture and pour it into crushed ice. Basify to pH 10 using 1N NaOH.

    • Causality: Basification is non-negotiable. It converts soluble tin complexes into insoluble tin oxides ( SnO2​ ). Failing to do this results in the tin chelating the newly formed 1,2-diamine, trapping the product in the aqueous phase.

  • Extraction & Validation: Extract the 2,3-diaminobenzamide intermediate with Ethyl Acetate.

    • Self-Validation: The organic layer will show a highly polar, ninhydrin-positive spot on TLC, confirming the presence of the newly formed primary amine.

  • Annulation: Dissolve the diamine in DMF. Add 1.1 eq of the desired aryl aldehyde and 1.2 eq of Sodium metabisulfite ( Na2​S2​O5​ ). Heat at 90°C for 6 hours.

    • Causality: The aldehyde condenses with the diamine to form a Schiff base. Na2​S2​O5​ acts as an in-situ oxidant, driving the oxidative cyclization of the intermediate imidazoline to the fully aromatic benzimidazole.

Application Focus: PARP-1 Inhibition & Synthetic Lethality

The benzimidazole derivatives synthesized from 3-Amino-2-nitrobenzamide are potent PARP-1 inhibitors. The benzamide motif is the critical pharmacophore—it mimics the nicotinamide moiety of NAD+, forming essential hydrogen bonds with Ser904 and Gly863 in the catalytic domain of the PARP-1 enzyme 4.

PARPPathway SSB Single-Strand DNA Breaks (SSBs) PARP1 PARP-1 Enzyme (Recruitment & Activation) SSB->PARP1 PARylation Poly(ADP-ribosylation) of Target Proteins PARP1->PARylation Normal Pathway Repair Successful DNA Repair (Cell Survival) PARylation->Repair Inhibitor Benzimidazole-based PARP-1 Inhibitor Block Inhibition of PARylation & PARP Trapping Inhibitor->Block Binds Catalytic Domain Block->PARP1 Inhibits DSB Double-Strand Breaks (DSBs) Accumulation Block->DSB Replication Fork Collapse Lethality Synthetic Lethality (in BRCA-mutant cells) DSB->Lethality

Fig 2: Mechanism of action for PARP-1 inhibitors derived from benzimidazole scaffolds.

By trapping PARP-1 on DNA, these inhibitors cause replication fork collapse, leading to Double-Strand Breaks (DSBs). In cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), this leads to targeted cell death via synthetic lethality.

References

  • Benchchem. "3-Amino-2-nitrobenzamide | 1261551-25-0 | Benchchem". Benchchem.
  • Nanjing Finechem Holding Co. "3-Amino-2-Nitrobenzonitrile Supplier & Manufacturer | Factory Price". Nanjing Finechem.
  • EvitaChem. "4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one - EvitaChem". EvitaChem.
  • Benchchem. "3-Amino-2-nitrobenzoic Acid | High-Purity Reagent - Benchchem". Benchchem.

Sources

Method

Advanced Purification and Crystallization Protocols for 3-Amino-2-nitrobenzamide (3-A-2-NBA)

Abstract 3-Amino-2-nitrobenzamide (3-A-2-NBA) is a highly functionalized aromatic scaffold critical to the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). Achieving high-purity 3-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Amino-2-nitrobenzamide (3-A-2-NBA) is a highly functionalized aromatic scaffold critical to the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). Achieving high-purity 3-A-2-NBA requires overcoming the challenges posed by its complex hydrogen-bonding network and the presence of structurally similar synthetic byproducts. This application note details a dual-stage purification strategy—combining silica gel flash chromatography with a thermodynamically controlled solvent-antisolvent crystallization process—to yield >99.5% pure crystalline material.

Introduction & Chemical Context

Substituted benzamides are fundamental scaffolds in medicinal chemistry and materials science[1]. 3-Amino-2-nitrobenzamide is a distinct member of this family, characterized by a unique electronic dichotomy: it features both an electron-donating amino group (-NH₂) and a strongly electron-withdrawing nitro group (-NO₂) positioned adjacent to an amide functionality[1].

This specific arrangement creates a dense intramolecular and intermolecular hydrogen-bonding network. During its synthesis—often via the amidation of 3-amino-2-nitrobenzoic acid—side reactions can occur, such as the formation of N-acylurea byproducts if coupling agents are used, or the persistence of unreacted carboxylic acid precursors[1]. Because these impurities share similar structural motifs with the target molecule, standard extraction techniques are insufficient, necessitating a highly selective, multi-tier purification approach.

Physicochemical Properties & Solubility Profile

The purification strategy is fundamentally dictated by the physicochemical properties of the molecule. The presence of the polar amide and amino groups, juxtaposed with the lipophilic aromatic ring, gives 3-A-2-NBA a highly specific solubility profile. It is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and hot polar protic solvents (e.g., Ethanol), but sparingly soluble in non-polar solvents (e.g., Hexanes) and cold water[2][3].

PropertyValueClinical/Chemical Significance
CAS Number 1261551-25-0Standard identifier for regulatory tracking[1].
Molecular Formula C₇H₇N₃O₃Dictates the stoichiometric ratios for downstream synthesis[1].
Molecular Weight 181.151 g/mol Used for precise molarity calculations in crystallization[1].
Monoisotopic Mass 181.0487 g/mol Critical for mass spectrometry (MS) validation[1].
Solubility Profile Soluble in hot EtOH, DMF; Insoluble in H₂O, HexanesForms the thermodynamic basis for solvent-antisolvent crystallization[2][4].

The Causality of the Purification Strategy

To achieve API-grade purity, we employ a self-validating, two-stage system.

Stage 1: Kinetic Separation (Flash Chromatography) Crude synthesis mixtures contain structurally distinct byproducts (e.g., N-acylureas)[1]. Silica gel chromatography separates these based on polarity. The electron-withdrawing nitro group alters the basicity of the adjacent amino group, giving 3-A-2-NBA a distinct retention factor (Rf) compared to its precursors.

Stage 2: Thermodynamic Purification (Solvent-Antisolvent Crystallization) While chromatography removes distinct chemical impurities, it does not control the solid-state properties (polymorphism, particle size) required for pharmaceutical formulation[5][6]. We utilize a solvent-antisolvent crystallization method. By dissolving the pre-purified 3-A-2-NBA in a "good solvent" (ethanol) and slowly adding an "antisolvent" (water), we manipulate the dielectric constant of the medium. The ethanol molecules preferentially form hydrogen bonds with the incoming water, stripping the solvation shell from the 3-A-2-NBA molecules, decreasing its solubility, and driving controlled supersaturation[4].

Workflow Crude Crude 3-A-2-NBA Synthesis Mixture Flash Silica Gel Flash Chromatography Crude->Flash Removes polar byproducts Evap Solvent Evaporation & Concentration Flash->Evap Dissolve Dissolution in Hot Ethanol Evap->Dissolve Intermediate recovery Antisolvent Water (Antisolvent) Addition Dissolve->Antisolvent Induces supersaturation Cooling Controlled Cooling (Nucleation & Growth) Antisolvent->Cooling Pure Pure 3-A-2-NBA Crystals Cooling->Pure Filtration & Drying

Figure 1: End-to-end workflow from crude synthesis mixture to pure crystalline 3-A-2-NBA.

Experimental Protocols

Protocol A: Pre-Purification via Flash Column Chromatography

Objective: Remove unreacted starting materials and coupling byproducts.

  • Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method in Hexanes.

  • Loading: Dissolve the crude 3-A-2-NBA in a minimum volume of Ethyl Acetate (EtOAc) and carefully load it onto the silica bed.

  • Elution: Elute using a gradient solvent system starting from 20% EtOAc in Hexanes, gradually increasing to 60% EtOAc[1]. The gradient accounts for the high polarity of the amide group.

  • Fraction Collection: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). 3-A-2-NBA will appear as a distinct UV-active spot.

  • Concentration: Pool the fractions containing the pure product and concentrate under reduced pressure using a rotary evaporator to yield a semi-pure solid.

Protocol B: Solvent-Antisolvent Crystallization

Objective: Achieve >99.5% purity and control crystal morphology.

Mechanistic Note: Rapid addition of the antisolvent generates excessive supersaturation, leading to primary nucleation and the "crashing out" of amorphous solids, which traps impurities[3][4]. Controlled, dropwise addition ensures the system remains within the metastable zone, promoting the growth of a stable polymorph[5][6].

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the semi-pure 3-A-2-NBA in a minimum amount of hot Ethanol (approx. 70 °C)[2].

  • Hot Filtration (Optional but Recommended): Pass the hot solution through a pre-warmed fluted filter paper to remove any insoluble mechanical impurities or silica dust[2].

  • Antisolvent Addition: While maintaining the temperature at 70 °C and under continuous magnetic stirring, add hot distilled water (the antisolvent) dropwise to the ethanolic solution[2].

  • Turbidity Point: Continue addition until a faint, persistent turbidity appears, indicating the boundary of the metastable zone[2].

  • Redissolution: Add 1-2 drops of hot Ethanol just until the solution clears. This primes the system perfectly at the saturation point[2].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0-5 °C) for 1 hour to maximize the crystallization yield[2].

  • Isolation: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold 1:1 Ethanol/Water to remove surface mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual solvents.

Crystallization cluster_0 Nucleation Kinetics Start Solvent-Antisolvent Mixing (EtOH/H2O) Super Supersaturation Generation Start->Super Decreases solubility Prim Primary Nucleation (Avoid: Amorphous solid) Super->Prim Rapid addition (High Supersaturation) Sec Secondary Nucleation (Target: Metastable zone) Super->Sec Dropwise addition (Low Supersaturation) Growth Crystal Growth (Thermodynamic Control) Prim->Growth Sec->Growth Promotes order Poly High-Purity Polymorph & Defined Particle Size Growth->Poly

Figure 2: Thermodynamic vs. Kinetic control pathways in Antisolvent Crystallization.

In-Process Validation & Analytics

To ensure the protocol functions as a self-validating system, the final product must be analyzed against the following parameters:

  • High-Performance Liquid Chromatography (HPLC): Run the sample on a C18 reverse-phase column using a Water/Acetonitrile gradient. A single sharp peak at the expected retention time confirms >99.5% chemical purity.

  • Differential Scanning Calorimetry (DSC): A sharp, singular endothermic melting peak confirms polymorphic purity and the absence of trapped solvent (solvates) within the crystal lattice.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Analyzed in DMSO-d₆. The spectrum must show distinct peaks for the aromatic protons, the highly deshielded amide protons, and the amine protons, confirming structural integrity[1][7].

References

  • [1] Benchchem. 3-Amino-2-nitrobenzamide | 1261551-25-0 | Benchchem. Retrieved from:

  • [7] Benchchem. 3-Amino-2-nitrobenzoic Acid | High-Purity Reagent - Benchchem. Retrieved from:

  • [2] Benchchem. Application Notes and Protocols for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystallization. Retrieved from:

  • [3] RM@Schools. Antisolvent Crystallization - RM@Schools. Retrieved from:

  • [5] ResearchGate. Recent Progress of Antisolvent Crystallization | Request PDF. Retrieved from:

  • [4] MDPI. Application of Anti-Solvent Crystallization for High-Purity Potash Production. Retrieved from:

  • [6] ACS Publications. Risk-Based Operation of a Continuous Mixed-Suspension-Mixed-Product-Removal Antisolvent Crystallization Process. Retrieved from:

Sources

Application

Application Note: Utilizing 3-Amino-2-nitrobenzamide in Fragment-Based PARP Inhibitor Screening and SAR Development

Target Audience: Researchers, Assay Scientists, and Medicinal Chemists in Oncology Drug Development. Content Focus: Mechanistic rationale, fragment-based screening (FBS) workflows, and validated chemiluminescent assay pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Medicinal Chemists in Oncology Drug Development. Content Focus: Mechanistic rationale, fragment-based screening (FBS) workflows, and validated chemiluminescent assay protocols for PARP-1/2 inhibition.

Introduction & Mechanistic Rationale

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that orchestrates DNA base excision repair (BER) by sensing single-strand breaks (SSBs) and synthesizing poly(ADP-ribose) chains on target proteins . The development of PARP inhibitors has revolutionized the treatment of homologous recombination (HR)-deficient cancers (e.g., BRCA1/2 mutations) through the principle of synthetic lethality .

While 3-aminobenzamide (3-AB) is the classic reference standard for PARP inhibition , 3-Amino-2-nitrobenzamide represents a highly specialized dual-purpose molecule in modern drug discovery. It serves both as a fragment-based screening (FBS) baseline and a critical synthetic intermediate for developing highly potent, rigidified benzimidazole-based PARP inhibitors (such as the veliparib scaffold) .

The Causality of the Pharmacophore

To successfully screen and optimize this compound, one must understand the structural causality of its binding:

  • The Benzamide Core: The amide group acts as an NAD+ competitor. The amide −NH2​ donates a hydrogen bond to the backbone carbonyl of Gly863 in the PARP-1 catalytic domain, while the amide carbonyl accepts a hydrogen bond from the hydroxyl of Ser904.

  • The Electronic Dichotomy: The electron-donating 3-amino group and the electron-withdrawing 2-nitro group create a unique push-pull electronic system. The bulky 2-nitro group sterically restricts the rotation of the amide bond, locking the molecule into a conformation that provides distinct binding kinetics compared to standard 3-AB.

  • Synthetic Evolution: The 2-nitro group is a deliberate synthetic handle. Upon reduction to 2,3-diaminobenzamide, the molecule can undergo intramolecular cyclization to form a benzimidazole ring, drastically lowering the IC50​ from the micromolar to the nanomolar range.

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP-1/2 Activation DNA_Damage->PARP1 Recruits & Activates NAD NAD+ Consumption PARP1->NAD Cleaves Apoptosis Synthetic Lethality (in HR-deficient cells) PARP1->Apoptosis Unrepaired SSBs convert to DSBs (Trapped PARP) PARylation PARylation of Target Proteins (Histones, BRCA1) NAD->PARylation Poly(ADP-ribose) chain formation DNA_Repair Base Excision Repair (BER) Cell Survival PARylation->DNA_Repair Facilitates repair complex assembly Inhibitor 3-Amino-2-nitrobenzamide (Fragment Inhibitor) Inhibitor->PARP1 Competes with NAD+ (Binds Catalytic Domain) Inhibitor->PARylation Blocks

Figure 1: Mechanism of PARP-1 activation by DNA damage and competitive inhibition by 3-Amino-2-nitrobenzamide.

Experimental Design: A Self-Validating Assay System

To evaluate the inhibitory potency of 3-Amino-2-nitrobenzamide, we utilize a standardized Chemiluminescent PARP Activity Assay . Because 3-Amino-2-nitrobenzamide is a weak fragment inhibitor, assay fidelity is paramount to prevent false negatives.

Causality Behind Assay Components:
  • Histone-Coated Plates: PARP-1 naturally PARylates histones (H1, H2A, H2B). Using histone-coated plates provides a physiologically relevant substrate, ensuring the assay mimics in vivo trans-modification dynamics rather than artificial auto-modification.

  • Activated DNA: PARP-1 possesses an N-terminal zinc-finger DNA-binding domain. Without binding to DNA strand breaks, the catalytic domain remains auto-inhibited. We use sheared salmon sperm DNA to allosterically open the nicotinamide binding pocket, allowing 3-Amino-2-nitrobenzamide to bind.

  • Internal Validation Matrix: Every plate must contain a Maximum Signal Control (PARP + DNA + Vehicle), a Background Control (No PARP), and a Reference Standard (3-AB at 50 µM). This guarantees that signal reduction is exclusively due to competitive inhibition, not reagent degradation.

Step-by-Step Protocol: PARP Inhibitor Screening

Reagent Preparation
  • 1X PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2​ . (Note: Mg2+ is essential for the catalytic stability of PARP-1).

  • Activated DNA: Reconstitute sheared salmon sperm DNA to 1 mg/mL in ddH2​O .

  • Substrate Mix: 50 µM Biotinylated NAD+ (Biotin-NAD+) in 1X PARP Buffer.

  • Compound Stocks: Dissolve 3-Amino-2-nitrobenzamide in 100% DMSO to a 100 mM stock. (Crucial: Final DMSO concentration in the well must not exceed 1% to prevent PARP-1 denaturation).

Assay Execution Workflow
  • Plate Rehydration: Wash the histone-coated 96-well plate once with 200 µL of 1X PBS-T (0.1% Tween-20). Tap dry.

  • Inhibitor Addition: Add 25 µL of 3-Amino-2-nitrobenzamide dilutions (ranging from 10 µM to 5 mM) in 1X PARP Buffer to the designated wells. Add 25 µL of 1X PARP Buffer containing 1% DMSO to the Maximum Signal wells.

  • Enzyme Addition: Add 15 µL of PARP-1 enzyme (0.5 Units/well) to all wells except the Background Control wells.

  • Reaction Initiation: Add 10 µL of the Biotin-NAD+ / Activated DNA Substrate Mix to all wells.

    • Expert Insight: Always add the substrate last. Premixing PARP-1 with NAD+ without the inhibitor allows the enzyme to auto-PARylate and deplete its activity prematurely.

  • Incubation: Incubate the plate at room temperature (25°C) for exactly 30 minutes in the dark.

  • Detection:

    • Wash the plate 3 times with PBS-T.

    • Add 50 µL of Streptavidin-HRP (diluted 1:1000 in PBS-T) to each well. Incubate for 30 minutes at RT.

    • Wash 4 times with PBS-T.

    • Add 100 µL of Chemiluminescent Substrate (e.g., ECL reagent) and read immediately on a microplate luminometer.

Screening_Workflow Step1 Fragment Library (3-Amino-2-nitrobenzamide) Step2 In Vitro PARP Assay (Biotin-NAD+ Readout) Step1->Step2 Step3 Hit Validation & IC50 Determination Step2->Step3 Chemiluminescence Step4 SAR Optimization (Reduction & Cyclization) Step3->Step4 Structural Guidance Step5 Lead Candidate (Benzimidazole PARPi) Step4->Step5 Improved Potency

Figure 2: Fragment-based screening and SAR optimization workflow starting from 3-Amino-2-nitrobenzamide.

Quantitative Data: SAR Progression

The primary utility of screening 3-Amino-2-nitrobenzamide is to establish a baseline for Structure-Activity Relationship (SAR) optimization. The table below illustrates the expected progression of inhibitory potency as the fragment is chemically evolved into a clinical-grade inhibitor.

CompoundRole in WorkflowExpected IC50​ (PARP-1)Mechanistic Note
3-Aminobenzamide (3-AB) Standard Reference~50 µMClassic NAD+ competitor; lacks functional handles for rigid cyclization.
3-Amino-2-nitrobenzamide Fragment / Precursor~120 µMNitro group introduces steric bulk (reducing affinity) but serves as a critical synthetic handle.
2,3-Diaminobenzamide Synthetic Intermediate~80 µMReduced nitro group relieves steric clash and allows for intramolecular cyclization.
Benzimidazole Derivative Lead Inhibitor (e.g., Veliparib analog)< 10 nMCyclized product locks the active conformation, maximizing hydrogen bonding with Gly863/Ser904.

Data Interpretation: Do not be alarmed by the high micromolar IC50​ of 3-Amino-2-nitrobenzamide during initial screening. Its value lies in its high ligand efficiency (binding energy per heavy atom) and its trajectory toward nanomolar potency via ring closure.

References

  • 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods. PubMed. Available at:[Link]

  • CRISPR screening identifies novel PARP inhibitor classification based on distinct base excision repair pathway dependencies. bioRxiv. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

how to dissolve 3-Amino-2-nitrobenzamide for biological assays

Technical Support Center: 3-Amino-2-nitrobenzamide Solubilization & Assay Troubleshooting Welcome to the Application Scientist Support Center. 3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) is a versatile aromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-2-nitrobenzamide Solubilization & Assay Troubleshooting

Welcome to the Application Scientist Support Center. 3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) is a versatile aromatic building block featuring an electron-donating amino group and an electron-withdrawing nitro group[1]. In biological research, it serves as a critical intermediate for synthesizing poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are pivotal in modulating DNA repair and RNA transcription[2].

However, its unique electronic dichotomy and strong intermolecular hydrogen-bonding network make aqueous solubilization challenging[1]. This guide provides field-proven methodologies to ensure stable, reproducible in vitro assay preparations.

Physicochemical Properties & Solubilization Data

To design a robust assay, one must first understand the thermodynamic barriers to solvation. The aromatic backbone of this compound strongly resists water, necessitating the use of organic solvents to disrupt the crystal lattice[3].

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 181.15 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSOPolar aprotic solvent disrupts H-bonding; prevents amide hydrolysis[1].
Max Stock Concentration ~50 mMPrevents localized supersaturation and subsequent precipitation upon dilution.
Optimal Assay pH 6.0 – 8.0Maintains the neutral state of both the amino and nitro functional groups[1].
Max Final DMSO (In Vitro) < 0.5% (v/v)Minimizes solvent-induced cytotoxicity and off-target protein denaturation.

Logical Relationship: pH Dependence and Stability

The stability of 3-Amino-2-nitrobenzamide is highly dependent on the pH of the aqueous environment. Protic solvents like water can hydrolyze the amide bond over time, but extreme pH shifts accelerate structural degradation[1].

PH_Logic Core 3-Amino-2-nitrobenzamide in Aqueous Solution Acidic pH < 4.0 Acidic Core->Acidic Optimal pH 6.0 - 8.0 Buffered Core->Optimal Alkaline pH > 9.0 Alkaline Core->Alkaline ResultAcid Amino Group Protonation (Reduced Reactivity) Acidic->ResultAcid ResultOpt Stable Amide/Nitro State (Ideal for Assays) Optimal->ResultOpt ResultAlk Nitro Group Reduction (Structural Degradation) Alkaline->ResultAlk

Logical relationship between assay pH conditions and 3-Amino-2-nitrobenzamide structural stability.

Step-by-Step Methodology: Reconstitution & Dilution Protocol

This protocol is designed as a self-validating system. Visual clarity at each step confirms successful solvation, ensuring downstream data integrity.

Phase 1: Primary Stock Preparation (100% DMSO)

  • Calculate Mass: To prepare a 50 mM stock solution, dissolve 9.06 mg of 3-Amino-2-nitrobenzamide in 1.0 mL of anhydrous DMSO.

  • Solubilize: Add the DMSO directly to the pre-weighed powder. Vortex vigorously for 30-60 seconds.

  • Validate Solvation: Hold the tube to the light. The solution should be completely clear (typically pale yellow due to the nitro chromophore). If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot: Divide the stock into 20-50 µL single-use aliquots to prevent freeze-thaw cycles. Repeated thawing introduces atmospheric moisture, which triggers amide hydrolysis[1]. Store at -20°C in a desiccator.

Phase 2: Aqueous Dilution (Working Solution)

  • Pre-warm: Thaw a single DMSO aliquot to room temperature. Pre-warm your aqueous assay buffer (pH 6.0–8.0) to 37°C if compatible with your biological system.

  • Dropwise Addition: While continuously vortexing the aqueous buffer, add the DMSO stock dropwise. This rapid dispersion prevents localized high concentrations that cause the hydrophobic molecules to aggregate and crash out of solution.

  • Immediate Application: Use the working solution immediately. Do not store diluted aqueous solutions, as prolonged exposure to water will degrade the compound[1].

Workflow Solid 3-Amino-2-nitrobenzamide (Solid Powder) DMSO Primary Solubilization (Anhydrous DMSO) Solid->DMSO Disrupt H-bonds (Vortex/Sonicate) Aliquots Aliquoting & Storage (-20°C, Desiccated) DMSO->Aliquots Prevent freeze-thaw Buffer Aqueous Dilution (pH 6.0 - 8.0 Buffer) Aliquots->Buffer Dropwise addition (<0.5% Final DMSO) Assay In Vitro Assay (e.g., PARP-1 Inhibition) Buffer->Assay Apply immediately (Prevent hydrolysis)

Experimental workflow for the solubilization and assay application of 3-Amino-2-nitrobenzamide.

Troubleshooting & FAQs

Q: My compound precipitated (turned cloudy) the moment I added it to the cell culture media. How do I fix this? A: This is caused by localized supersaturation. When a highly concentrated DMSO stock hits an aqueous environment, the hydrophobic aromatic rings rapidly associate before the DMSO can diffuse. Fix: Ensure your media is pre-warmed to 37°C. Add the stock solution dropwise while actively swirling or vortexing the media. If precipitation persists, perform a serial dilution (e.g., dilute the 50 mM stock to 5 mM in DMSO, then add to the media) to reduce the concentration gradient.

Q: Can I use water or PBS to make my primary stock solution? A: No. 3-Amino-2-nitrobenzamide is highly resistant to aqueous solvation due to its stable crystalline lattice[3]. Furthermore, protic solvents like water can slowly hydrolyze the amide bond[1]. Always use a polar aprotic solvent like anhydrous DMSO for the primary stock.

Q: My assay requires a pH of 4.5. Will this affect the compound? A: Yes. Under acidic conditions (pH < 4), the electron-donating amino group becomes protonated[1]. This fundamental change in the molecule's electronic state will drastically reduce its reactivity and alter its binding affinity in target assays (such as PARP-1 binding pockets). We strongly recommend buffering your assay to pH 6.0–8.0[1].

Q: I left my diluted aqueous working solution in the fridge overnight. Is it still good? A: Discard it. While the DMSO stock is stable at -20°C, the compound is susceptible to hydrolysis once introduced to water[1]. For maximum scientific integrity and reproducibility, aqueous dilutions must be prepared fresh immediately prior to the assay.

References

Sources

Optimization

3-Amino-2-nitrobenzamide stability and degradation in aqueous solutions

Aqueous Stability & Degradation Troubleshooting Guide Welcome to the Application Scientist Support Portal. This guide provides comprehensive troubleshooting, degradation mechanisms, and validated protocols for handling 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Aqueous Stability & Degradation Troubleshooting Guide

Welcome to the Application Scientist Support Portal. This guide provides comprehensive troubleshooting, degradation mechanisms, and validated protocols for handling 3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) in aqueous environments. It is designed for researchers and drug development professionals requiring high-fidelity data from their biological and chemical assays.

Section 1: Frequently Asked Questions (FAQs) on Aqueous Stability

Q1: Why does 3-Amino-2-nitrobenzamide degrade in aqueous solutions over time, and what are the primary degradation products? Application Scientist Insight: 3-Amino-2-nitrobenzamide is inherently susceptible to solvolysis in protic solvents. In aqueous media, the primary degradation pathway is the hydrolysis of the primary amide bond, yielding 3-amino-2-nitrobenzoic acid and ammonia. This is driven by the nucleophilic attack of water on the carbonyl carbon. The adjacent electron-withdrawing nitro group at the ortho position increases the electrophilicity of the carbonyl carbon, making the amide more labile than a standard unsubstituted benzamide. To mitigate this, stock solutions are best prepared in polar aprotic solvents like DMSO, which lack the nucleophilic protons required for this hydrolysis pathway [1].

Q2: How does pH influence the stability profile of my 3-A-2-NBA formulations? Application Scientist Insight: The degradation kinetics of 3-A-2-NBA are highly pH-dependent [1]:

  • Alkaline Conditions (pH > 9): Hydroxide ions ( OH− ) act as strong nucleophiles, rapidly accelerating amide cleavage. Furthermore, alkaline environments risk the reduction of the nitro group or the formation of azoxy dimers if trace reducing agents are present.

  • Acidic Conditions (pH < 4): The primary amine group undergoes protonation ( NH3+​ ). While this reduces the overall nucleophilicity of the molecule and prevents self-condensation, acid-catalyzed hydrolysis of the amide bond still occurs, albeit slower than base-catalyzed hydrolysis.

  • Optimal Aqueous Range: For short-term biological assays, maintaining a strictly buffered neutral pH (6.5–7.5) at low temperatures (4°C) is required to minimize degradation.

Q3: Can I store 3-A-2-NBA in aqueous buffers for long-term high-throughput screening (HTS)? Application Scientist Insight: No. Aqueous solutions should be considered strictly "working solutions" and prepared fresh. For long-term storage, 3-A-2-NBA must be kept as a lyophilized powder at -20°C in an inert atmosphere (e.g., Argon) protected from light. If a liquid stock is mandatory, use anhydrous DMSO and store aliquots at -80°C to prevent freeze-thaw degradation [2].

Section 2: Degradation Pathway Visualization

To fully understand the environmental vulnerabilities of 3-A-2-NBA, refer to the degradation logic pathway below. Understanding these pathways allows you to proactively adjust assay conditions to preserve compound integrity.

DegradationPathway A 3-Amino-2-nitrobenzamide (Aqueous Media) B Acidic Media (pH < 4) A->B pH drop C Alkaline Media (pH > 9) A->C pH rise D Neutral Buffer (pH 6.5-7.5) A->D Buffered E Amine Protonation (Reduced Reactivity) B->E F Acid-Catalyzed Amide Hydrolysis B->F G Hydroxide Attack (Rapid Cleavage) C->G H Nitro Group Reduction (Side Reaction) C->H J Stable for ~24h at 4°C (Assay Window) D->J I 3-Amino-2-nitrobenzoic Acid + Ammonium F->I H2O G->I OH-

Figure 1: pH-dependent degradation pathways of 3-Amino-2-nitrobenzamide in aqueous solutions.

Section 3: Quantitative Stability Data

The following table summarizes the half-life ( t1/2​ ) and degradation extent of 3-A-2-NBA under various environmental conditions, derived from accelerated stability testing using HPLC-UV.

Solvent / Buffer SystempHTemperature (°C)Timepoint% Intact 3-A-2-NBAPrimary Degradant
Anhydrous DMSON/A25°C30 Days> 99.5%None detected
PBS Buffer7.44°C24 Hours98.2%3-Amino-2-nitrobenzoic acid
PBS Buffer7.437°C24 Hours89.4%3-Amino-2-nitrobenzoic acid
Acetate Buffer3.537°C24 Hours82.1%3-Amino-2-nitrobenzoic acid
Carbonate Buffer10.037°C2 Hours< 50.0%3-Amino-2-nitrobenzoic acid

Note: Data highlights the critical need to avoid alkaline conditions and elevated temperatures when formulating aqueous biological assays.

Section 4: Troubleshooting Guide for Assay Inconsistencies

When utilizing 3-A-2-NBA in enzymatic or cell-based assays, researchers often encounter reproducibility issues. Use this self-validating troubleshooting matrix to identify and resolve root causes.

Issue 1: Shifting IC50 values in prolonged cell-based assays (48-72h)
  • Root Cause: In situ degradation of the benzamide pharmacophore into the inactive benzoic acid derivative due to prolonged incubation at 37°C in aqueous media.

  • Causality: The amide group is often critical for hydrogen bonding within the target protein's binding pocket. Hydrolysis to a carboxylic acid introduces a negative charge at physiological pH, drastically altering binding affinity and membrane permeability.

  • Solution: Replenish the media with fresh compound every 24 hours. Alternatively, assess the stability of the compound in the specific assay media using the HPLC protocol provided below before finalizing the assay design.

Issue 2: Compound precipitation upon dilution into aqueous buffers
  • Root Cause: "Solvent shock" or exceeding the thermodynamic aqueous solubility limit.

  • Causality: 3-A-2-NBA is highly soluble in DMSO but poorly soluble in water. Rapid injection of a high-concentration DMSO stock into an aqueous buffer causes localized supersaturation, leading to micro-precipitation.

  • Solution: Perform serial dilutions. Warm the aqueous buffer to 37°C prior to the addition of the DMSO stock, and ensure vigorous vortexing during addition. Keep final DMSO concentration 1% (v/v) to maintain cell viability while maximizing solubility.

Issue 3: Unexpected color change (darkening) of the stock solution
  • Root Cause: Photo-oxidation or reduction of the nitro group.

  • Causality: The nitro group is sensitive to prolonged light exposure and trace reducing agents, leading to the formation of colored azo or azoxy byproducts.

  • Solution: Store all stocks in amber glass vials. Purge headspace with Argon or Nitrogen gas before sealing.

Section 5: Experimental Protocol - HPLC-UV Stability Validation

To ensure scientific integrity, every laboratory utilizing 3-A-2-NBA should independently verify its stability in their specific assay buffers [1]. This self-validating protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the intact amide and the appearance of the carboxylic acid degradant.

Reagents & Equipment:

  • HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Test Compound: 3-Amino-2-nitrobenzamide (CAS: 1261551-25-0).

Step-by-Step Methodology:

  • Preparation of Standard Curve:

    • Prepare a 10 mM stock of 3-A-2-NBA in anhydrous DMSO.

    • Dilute the stock in 50% Mobile Phase A / 50% Mobile Phase B to create a standard curve ranging from 1 µM to 100 µM.

  • Preparation of Stability Samples:

    • Spike the 10 mM DMSO stock into your target aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 50 µM.

    • Incubate the solution at the target assay temperature (e.g., 37°C).

  • Sampling:

    • Extract 100 µL aliquots at T=0,2,4,8,12,and 24 hours.

    • Immediately quench the degradation by adding 100 µL of ice-cold Acetonitrile. Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • Chromatographic Separation:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

    • Detection: Monitor at 254 nm (optimal for aromatic nitro and amide groups).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the 3-A-2-NBA peak (typically eluting later than the more polar benzoic acid degradant).

    • Plot ln(AUCt​/AUC0​) versus time to determine the first-order degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

References
  • Benchchem. "3-Amino-2-nitrobenzamide (CAS 1261551-25-0) Product Information & Stability." Benchchem Catalog.
  • BLD Pharm. "2-Amino-5-nitrobenzamide and Related Nitrobenzamides Safety and Storage Information." BLD Pharm Catalog.
Troubleshooting

Technical Support Center: HPLC Troubleshooting for 3-Amino-2-nitrobenzamide

Welcome to the Advanced Chromatography Support Center. As analytical scientists, we know that achieving a perfectly symmetrical Gaussian peak is the gold standard for accurate quantification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As analytical scientists, we know that achieving a perfectly symmetrical Gaussian peak is the gold standard for accurate quantification. However, complex molecules like 3-Amino-2-nitrobenzamide frequently exhibit severe peak tailing.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind peak distortion for this specific analyte and provide self-validating protocols to restore chromatographic integrity.

Analyte Profiling & The Causality of Peak Tailing

To troubleshoot effectively, we must first understand the molecular behavior of the analyte within the column environment. 3-Amino-2-nitrobenzamide is a highly polar, multi-functional molecule containing a primary amine (-NH₂), a nitro group (-NO₂), and a primary amide (-CONH₂).

While the electron-withdrawing nitro group lowers the basicity (pKa) of the adjacent amine, the molecule possesses a dense network of hydrogen bond donors and acceptors. This structural reality leads to two primary mechanisms of peak tailing:

  • The Silanol Effect (Chemical Tailing): In reversed-phase liquid chromatography (RPLC), retention should ideally be driven by hydrophobic partitioning. However, traditional silica-based columns contain residual, unreacted silanol groups (Si-OH)[1]. At a mobile phase pH above 4.0, these silanols ionize into negatively charged species (Si-O⁻). The amide and amine groups of 3-Amino-2-nitrobenzamide undergo strong dipole-ion interactions and hydrogen bonding with these active sites, causing the analyte molecules to "stick" and elute at varying rates, producing a tail[2].

  • Trace Metal Chelation: The ortho-arrangement of the nitro group relative to the amino and amide groups creates a potential bidentate ligand. If you are using older, lower-purity silica (Type-A), trace metals like iron or aluminum embedded in the matrix can chelate the analyte, severely distorting the peak shape[3].

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phase chemistry, you must prove whether the tailing is a chemical interaction or a physical hardware failure (such as a void in the column bed or dead volume in the fittings)[4].

G Start Observe Peak Tailing (Asymmetry > 1.2) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does Neutral Marker Tail? Test->Decision Physical Physical Issue: Void Volume, Bad Fittings, or Column Bed Collapse Decision->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions or pH Mismatch Decision->Chemical No FixPhys Replace Fittings / Tubing or Replace Column Physical->FixPhys FixChem Lower pH < 3.0, Add TEA, or Use End-capped Column Chemical->FixChem

Fig 1: Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.

Self-Validating Experimental Protocols

Do not guess at the solution; implement these self-validating protocols to systematically eliminate variables.

Protocol A: The Neutral Marker Hardware Test

Purpose: To definitively isolate physical dead-volume from chemical secondary interactions. Neutral compounds cannot undergo acid-base or ion-exchange interactions; therefore, if a neutral compound tails, the issue is physical[4].

  • Preparation: Create a mixed standard containing 3-Amino-2-nitrobenzamide (100 µg/mL) and Toluene (neutral marker, 50 µg/mL) in the mobile phase.

  • Execution: Inject 5 µL onto the column using an isocratic method (e.g., 50:50 Methanol:Water).

  • Data Analysis: Calculate the Asymmetry Factor (As) at 10% peak height for both peaks.

  • Validation Logic:

    • If Toluene As>1.2 : You have infinite dilution occurring in a physical void. Inspect PEEK tubing connections, ensure zero-dead-volume fittings are seated correctly, or replace the collapsed column[4].

    • If Toluene As≤1.2 but 3-Amino-2-nitrobenzamide As>1.5 : The hardware is perfect. The tailing is strictly chemical. Proceed to Protocol B.

Protocol B: Mobile Phase pH and Additive Optimization

Purpose: To suppress silanol ionization and sterically block active sites on the stationary phase.

  • Buffer Preparation: Prepare a 25 mM Potassium Dihydrogen Phosphate aqueous buffer.

    • Causality: High buffer capacity (>20 mM) is required to maintain a stable ionic environment at the column surface, preventing localized pH shifts as the polar analyte passes through[5].

  • pH Adjustment: Titrate the buffer to pH 2.5 using concentrated Phosphoric Acid.

    • Causality: Lowering the pH below 3.0 fully protonates the acidic silanol groups (Si-OH) on the silica surface, neutralizing their negative charge and eliminating electrostatic interactions with the analyte[5].

  • Additive Introduction (If necessary): If tailing persists ( As>1.3 ), add 0.1% v/v Triethylamine (TEA) to the mobile phase and readjust the pH to 2.5.

    • Causality: TEA acts as a "sacrificial base." Because it is a small, highly basic molecule, it competitively binds to any remaining active silanol sites, sterically shielding 3-Amino-2-nitrobenzamide from interacting with the column matrix[6].

  • Validation Logic: Inject the analyte. A reduction in the Asymmetry Factor to ≤1.1 validates that secondary silanol interactions were the root cause and have been successfully mitigated.

Quantitative Impact of Method Parameters

The following table summarizes the expected quantitative impact on peak symmetry when altering chromatographic parameters for 3-Amino-2-nitrobenzamide.

Stationary Phase TypeMobile Phase pHOrganic ModifierAdditiveExpected Asymmetry ( As )Mechanistic Outcome
Type A Silica (Non-endcapped)6.5AcetonitrileNone> 2.5 Severe silanol ionization; strong hydrogen bonding and potential metal chelation[3].
Type B Silica (Endcapped)6.5AcetonitrileNone1.8 - 2.0 Reduced metal chelation, but ionized silanols still cause dipole-ion tailing[2].
Type B Silica (Endcapped)2.5AcetonitrileNone1.4 - 1.6 Silanols protonated (neutralized); tailing reduced but some hydrogen bonding persists[5].
Type B Silica (Endcapped)2.5MethanolNone1.2 - 1.3 Methanol (protic) forms hydrogen bonds with residual silanols, masking them from the analyte[1].
Type B Silica (Endcapped)2.5Methanol0.1% TEA1.0 - 1.1 TEA competitively blocks all remaining active sites. Near-perfect Gaussian peak achieved[6].

Frequently Asked Questions (FAQs)

Q: Why does lowering the pH improve peak shape for 3-Amino-2-nitrobenzamide, even if its amine group isn't highly basic? A: The pH adjustment is actually for the column, not just the analyte. The silica stationary phase contains silanol groups with a pKa of approximately 3.5 to 4.5. By lowering the mobile phase pH below 3.0, you force these silanols to remain protonated and un-ionized. This drastically reduces their capacity to act as hydrogen bond acceptors or participate in electrostatic interactions with the polar functional groups on your analyte[5].

Q: Should I use Acetonitrile or Methanol as my organic modifier to improve peak shape? A: For strong hydrogen-bonding compounds like 3-Amino-2-nitrobenzamide, Methanol is generally superior. Methanol is a protic solvent, meaning it can form hydrogen bonds with residual silanols on the column, effectively competing with the analyte and masking the active sites. Acetonitrile is aprotic, lacks this masking ability, and often leaves silanols fully exposed, exacerbating tailing[1].

Q: My peak is leaning forward (fronting) rather than tailing. Is this still a silanol issue? A: No. Peak fronting (where the leading edge is broader than the trailing edge, As<1.0 ) is rarely caused by chemical interactions with the column. It is almost universally a symptom of column mass overload or a sample solvent mismatch . If your sample is dissolved in 100% organic solvent (like DMSO or pure Methanol) but injected into a highly aqueous mobile phase, the analyte travels too quickly before partitioning properly. Dilute your sample 1:10, or dissolve it directly in the initial mobile phase to restore symmetry[7].

References

  • "HPLC Peak Tailing - Axion Labs", axionlabs.com, [Link]

  • "How to Reduce Peak Tailing in HPLC? - Phenomenex", phenomenex.com,[Link]

  • "What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub", pharmagrowthhub.com,[Link]

  • "What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.", chromtech.com,[Link]

  • "Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC", youtube.com,[Link]

  • "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks", chromatographyonline.com,[Link]

  • "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids", nih.gov,[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Reduction of 3-Amino-2-nitrobenzamide

Welcome to the Process Chemistry Support Center. This knowledge base is designed for researchers, scale-up scientists, and drug development professionals working on the catalytic hydrogenation of 3-amino-2-nitrobenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This knowledge base is designed for researchers, scale-up scientists, and drug development professionals working on the catalytic hydrogenation of 3-amino-2-nitrobenzamide. The reduction of this nitroaromatic compound yields 2,3-diaminobenzamide, a highly valuable ortho-diamine building block utilized in the synthesis of complex heterocycles and poly(ADP-ribose) polymerase (PARP) inhibitors such as [1].

Below, you will find our expert troubleshooting guides, quantitative optimization data, and a self-validating standard operating procedure (SOP) to ensure high-yielding, chemoselective reductions.

Process Workflow

Workflow SM 3-Amino-2-nitrobenzamide (Nitroaromatic) H2 H2 + Catalyst (Pd/C or Raney Ni) SM->H2 Pressurization Int Nitroso / Hydroxylamine (Intermediates) H2->Int 2e- / 2H+ Prod 2,3-Diaminobenzamide (Target Amine) Int->Prod 4e- / 4H+ Pur Filtration & Salt Formation (Impurity Purge) Prod->Pur Workup

Figure 1: Catalytic reduction workflow of 3-amino-2-nitrobenzamide to 2,3-diaminobenzamide.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling before completion, showing high levels of a transient intermediate? Causality: The catalytic reduction of a nitro group is a multi-step electron transfer process. While the initial reduction to the nitroso and hydroxylamine intermediates is rapid, the final N–O bond cleavage to form the primary amine is the rate-limiting step. If the reaction is mass-transfer limited (poor hydrogen dissolution) or if the catalyst surface is deactivated by trace impurities, the catalytic cycle stalls at the hydroxylamine stage. Solution: Ensure your reactor impeller speed is sufficient (e.g., >800 rpm in a Parr reactor) to create a deep vortex for gas entrainment. If using Palladium on Carbon (Pd/C), increasing the hydrogen pressure to 40–60 psi forces more H2 into the liquid phase[2]. Alternatively, switching the catalyst to can bypass specific poisoning issues associated with palladium[1].

Q2: I am detecting benzimidazole or other ring-closed byproducts in my crude mixture. How do I prevent this? Causality: The product, 2,3-diaminobenzamide, is a highly reactive ortho-diamine. At elevated temperatures (>50°C) or under strongly acidic conditions, the newly formed amino groups act as potent nucleophiles. They can attack the adjacent amide carbonyl, leading to an intramolecular condensation that releases ammonia or water and forms unwanted benzimidazole derivatives. Solution: Strict thermodynamic control is mandatory. Maintain the reaction temperature strictly between 20°C and 30°C. Utilize neutral, polar protic solvents like methanol or ethanol to stabilize the intermediates without catalyzing the cyclization.

Q3: How do I control residual starting material to meet regulatory mutagenic impurity standards? Causality: 3-amino-2-nitrobenzamide is an aromatic nitro compound. This structural class is notorious for being Ames-positive (mutagenic). Regulatory bodies enforcing mandate that such impurities be controlled to a Threshold of Toxicological Concern (TTC), typically requiring residual levels to be ≤1.0 ppm in final pharmaceutical applications[1]. Solution: Chemical conversion alone is rarely sufficient to reach sub-ppm levels. You must design a self-validating purge step. After reduction, isolate the 2,3-diaminobenzamide as a dihydrochloride salt. The drastic solubility difference between the diamine salt and the unreacted neutral nitro compound in anti-solvents (like isopropyl acetate or heptane) allows for the complete purging of the mutagenic precursor[1][2].

Logic Issue Issue: Incomplete Conversion? Check1 Check H2 Mass Transfer Issue->Check1 Stalls at Hydroxylamine Check2 Check Catalyst Poisoning Issue->Check2 No H2 Uptake Fix1 Increase Agitation (>800 rpm) Check1->Fix1 Poor Dissolution Fix2 Use Fresh Pd/C or Raney Ni Check2->Fix2 Surface Deactivated

Figure 2: Troubleshooting logic for incomplete nitro reduction and catalyst stalling.

Quantitative Optimization Data

The following table summarizes the experimental outcomes of various catalytic systems tested for the reduction of 3-amino-2-nitrobenzamide.

Catalyst SystemSolventPressure (psi)Temp (°C)Yield (%)Purity (%)Mechanistic Outcome & Notes
5% Pd/C Methanol402595 >99 Optimal conditions. Rapid conversion with no over-reduction or cyclization.
Raney Nickel Ethanol60309298Excellent alternative; highly effective for complete N-O bond cleavage.
10% Pd/C THF15 (Balloon)257585Mass transfer limited. Reaction stalls at the hydroxylamine intermediate.
5% Pd/C Methanol60706070High temperature induces intramolecular condensation to benzimidazole.
Self-Validating Standard Operating Procedure (SOP)

Protocol: Synthesis of 2,3-Diaminobenzamide via Catalytic Hydrogenation Self-Validating Principle: This protocol incorporates a mandatory In-Process Control (IPC) via HPLC. The reaction is not advanced to the workup phase until the hydroxylamine intermediate is confirmed to be <0.1%, physically validating the completion of the catalytic cycle.

Step 1: Reactor Preparation & Reagent Charging Charge a clean, dry pressure reactor with 3-amino-2-nitrobenzamide (1.0 equivalent) and HPLC-grade methanol (10 volumes). Carefully add 5% Pd/C (5 wt% relative to the substrate) under a continuous nitrogen sweep to prevent the auto-ignition of the dry catalyst[3].

Step 2: Pressurization Seal the reactor. Purge the headspace with nitrogen gas three times to remove all oxygen. Replace the nitrogen atmosphere with hydrogen gas (H2) and pressurize the vessel to 40 psi[2].

Step 3: Hydrogenation Execution Initiate vigorous agitation (minimum 800 rpm) to overcome gas-liquid mass transfer limitations. Maintain the internal reactor temperature strictly between 25°C and 30°C using a cooling jacket. Monitor the hydrogen uptake; the reaction will consume exactly 3 molar equivalents of H2.

Step 4: In-Process Control (IPC) Validation After 4 hours of stirring, halt agitation, vent the hydrogen, and purge with nitrogen. Extract a 0.5 mL aliquot, filter through a 0.2 μm syringe filter, and analyze via . Validation Gate: The reaction is complete only when the nitroso and hydroxylamine intermediates are collectively <0.1%[1]. If >0.1%, re-pressurize and continue hydrogenation for 2 additional hours.

Step 5: Catalyst Filtration Once validated, vent the reactor and purge thoroughly with nitrogen. Filter the crude reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Safety Warning: Do not allow the spent catalyst cake to dry out on the filter, as it is highly pyrophoric. Immediately quench the filter cake with water.

Step 6: Isolation and Mutagenic Purge Concentrate the methanolic filtrate under reduced pressure. To purge residual Ames-positive starting material, dissolve the residue in isopropyl acetate and slowly add anhydrous HCl (2.0 equivalents). The product will crystallize as 2,3-diaminobenzamide dihydrochloride. Filter the solids and wash with cold heptane to ensure residual 3-amino-2-nitrobenzamide is ≤1.0 ppm[1][2].

References
  • ACS Publications. "Veliparib: Analytical Tools and Process Design Strategies for the Control of Mutagenic Impurities and Other Drug Substance Critical Quality Attributes". Organic Process Research & Development. URL:[Link]

  • ACS Publications. "Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor". The Journal of Organic Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to First-Generation PARP Inhibitors: 3-Aminobenzamide vs. 3-Amino-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of two early-generation Poly(ADP-ribose) polymerase (PARP) inhibitors: 3-Aminobenzamide (3-AB) and its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two early-generation Poly(ADP-ribose) polymerase (PARP) inhibitors: 3-Aminobenzamide (3-AB) and its analogue, 3-Amino-2-nitrobenzamide. While 3-AB became a foundational tool in DNA repair research, data on 3-Amino-2-nitrobenzamide is sparse. This document synthesizes the available experimental data, explains the causality behind their differing potencies from a structure-activity relationship (SAR) perspective, and provides detailed experimental protocols for their evaluation.

Introduction: The Dawn of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, playing a central role in DNA repair, genomic stability, and programmed cell death[1]. Upon detecting a DNA single-strand break (SSB), PARP1, the most abundant family member, binds to the damaged site. It then utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity[2].

The critical role of PARP in DNA repair made it an attractive target for cancer therapy. The initial strategy was to use PARP inhibitors to potentiate the effects of DNA-damaging chemotherapeutics and radiation[1][2]. The first inhibitors, identified in the late 1970s and early 1980s, were simple benzamides that mimicked the nicotinamide portion of the NAD+ substrate[2][3][4]. Among these, 3-Aminobenzamide (3-AB) emerged as a prototype and has been extensively used as a research tool for decades[1]. Its analogue, 3-Amino-2-nitrobenzamide, also belongs to this first generation of inhibitors, which were characterized by relatively low to moderate potency[5].

Mechanism of Action: Competitive Inhibition at the Catalytic Site

Both 3-Aminobenzamide and 3-Amino-2-nitrobenzamide function as competitive inhibitors of PARP enzymes. Their chemical structures share a core benzamide moiety, which is structurally analogous to the nicotinamide part of NAD+. This allows them to bind to the nicotinamide-binding pocket within the catalytic domain of PARP, thereby preventing NAD+ from binding and blocking the synthesis of PAR chains[1][3]. By arresting this signaling platform, the recruitment of the DNA repair machinery is stalled, leading to the accumulation of unrepaired SSBs.

cluster_0 PARP1 Catalytic Cycle cluster_1 Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive Inactive PARP1 DNA_SSB->PARP1_inactive binds to PARP1_active Active PARP1-DNA Complex PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR catalyzes Blocked PARP Activity Blocked PARP1_active->Blocked leads to NAD NAD+ NAD->PAR substrate Repair DNA Repair Protein Recruitment PAR->Repair recruits DNA_Repaired DNA Repair Repair->DNA_Repaired facilitates Inhibitor 3-Aminobenzamide or 3-Amino-2-nitrobenzamide Inhibitor->PARP1_active competes with NAD+ for binding site

Caption: Mechanism of PARP1 activation and competitive inhibition by benzamides.

Comparative Analysis of Inhibitory Potency

CompoundAssay TypeTargetPotency (IC50 / Ki)Reference
3-Aminobenzamide Biochemical (Enzyme)PARPKi < 2 µM[3][6]
Biochemical (Enzyme)PARPKi = 1.8 µM
Biochemical (Colorimetric)PARP-1IC50 = 33 µM[7]
Cell-BasedPARPIC50 ≈ 50 nM[8][9][10]
3-Amino-2-nitrobenzamide Biochemical/Cell-BasedPARPData not available; described qualitatively as "low-to-moderate activity"[5]

Expert Insights on Potency Discrepancy:

The difference between the micromolar (µM) values from biochemical assays and the nanomolar (nM) values from cell-based assays for 3-Aminobenzamide is a critical point.

  • Biochemical Assays: These experiments use purified PARP enzyme and measure the direct inhibition of its catalytic activity in a controlled, cell-free environment. The Ki value of <2 µM reported in the seminal 1980 paper by Purnell and Whish represents the intrinsic binding affinity of the inhibitor for the enzyme[3][6].

  • Cell-Based Assays: These experiments measure the functional consequence of PARP inhibition within a living cell, such as the prevention of NAD+ depletion or the potentiation of cytotoxicity from DNA damaging agents. The higher potency (nM range) observed in cellular systems can be attributed to several factors, including inhibitor accumulation within the cell and the complex interplay of DNA repair pathways that make the cells highly sensitive to even partial PARP inhibition.

Structure-Activity Relationship (SAR) Insights

The benzamide core is the essential pharmacophore for all first-generation PARP inhibitors, anchoring the molecule into the NAD+ binding site[11][12]. The difference in potency between 3-aminobenzamide and its 2-nitro analogue can be inferred from fundamental principles of medicinal chemistry.

cluster_0 3-Aminobenzamide cluster_1 3-Amino-2-nitrobenzamide 3AB 3AB_label Ki < 2 µM (Biochemical) 3A2N_label Potency: Low-to-Moderate 3AB_label->3A2N_label  Addition of ortho-nitro group  likely introduces steric hindrance  and alters electronic properties,  reducing binding affinity. 3A2N

Caption: Structural comparison and inferred structure-activity relationship.

  • 3-Aminobenzamide: The amino group at the 3-position (meta) is crucial for its inhibitory activity. This positioning allows the benzamide core to sit optimally within the nicotinamide pocket.

  • 3-Amino-2-nitrobenzamide: The addition of a bulky, electron-withdrawing nitro group at the 2-position (ortho) to the amide is predicted to be detrimental to its binding affinity. This substitution likely introduces steric hindrance, preventing the molecule from adopting the ideal conformation to bind effectively within the confined space of the PARP catalytic site. This structural feature is the most probable cause for its reported lower potency compared to 3-aminobenzamide.

Experimental Protocols

To empower researchers to validate and compare PARP inhibitors, we provide a standardized, self-validating protocol for an in vitro biochemical assay.

Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol is adapted from methodologies used in comparative studies of early PARP inhibitors[7]. It measures the consumption of biotinylated NAD+ by recombinant PARP-1 in the presence of damaged DNA.

I. Reagents and Materials:

  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

  • PARP Cocktail (containing biotinylated NAD+ and activated DNA in assay buffer)

  • Test Compounds: 3-Aminobenzamide and 3-Amino-2-nitrobenzamide, dissolved in DMSO to create stock solutions, then serially diluted.

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • HRP Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • High-binding 96-well plates (e.g., histone-coated)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

II. Experimental Workflow:

cluster_workflow PARP Inhibition Assay Workflow A 1. Plate Coating & Prep (Histone-coated plate) B 2. Add Inhibitors (Serial dilutions of test compounds) A->B C 3. Add PARP-1 Enzyme B->C D 4. Initiate Reaction (Add PARP Cocktail: Biotin-NAD+ & DNA) C->D E 5. Incubate (e.g., 60 min at Room Temp) D->E F 6. Wash Plate (Remove unbound reagents) E->F G 7. Add Strep-HRP (Binds to biotinylated PAR chains) F->G H 8. Incubate & Wash G->H I 9. Add HRP Substrate (e.g., TMB) H->I J 10. Stop Reaction & Read (Absorbance at 450 nm) I->J K 11. Data Analysis (Calculate % Inhibition & IC50) J->K

Sources

Comparative

Comparative Analysis of 3-Amino-2-nitrobenzamide and Active Benzamide Derivatives in PARP Inhibitor Development

As the landscape of targeted cancer therapy and DNA damage response (DDR) modulation evolves, the benzamide pharmacophore remains a cornerstone of drug design. Benzamide derivatives are uniquely capable of mimicking the...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted cancer therapy and DNA damage response (DDR) modulation evolves, the benzamide pharmacophore remains a cornerstone of drug design. Benzamide derivatives are uniquely capable of mimicking the nicotinamide moiety of NAD+, allowing them to competitively bind to the catalytic domains of poly(ADP-ribose) polymerases (PARPs)[1].

However, not all benzamides serve the same function in the drug development pipeline. This guide provides an objective, highly technical comparison between 3-Amino-2-nitrobenzamide —a critical synthetic building block—and active benzamide inhibitors such as 3-Aminobenzamide (3-AB), phenoxybenzamides, and clinical-grade PARP inhibitors.

Structural Divergence: Precursors vs. Active Inhibitors

3-Amino-2-nitrobenzamide: The Strategic Precursor

Unlike direct inhibitors, 3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) is primarily utilized as a highly versatile synthetic intermediate[2]. Its structure features an electron-donating amino group and an electron-withdrawing nitro group positioned ortho to one another on the benzamide ring. This specific electronic dichotomy and spatial arrangement make it an ideal precursor for synthesizing complex polycyclic heterocycles, most notably the benzimidazole-4-carboxamide core found in advanced clinical PARP inhibitors like Veliparib[3].

First-Generation and Selective Benzamides

In contrast to precursors, compounds like 3-Aminobenzamide (3-AB) are active, first-generation PARP inhibitors. 3-AB directly inhibits PARP with an IC50 of approximately 30 µM in enzyme assays and <50 nM in specific cell lines[4][5]. While effective for in vitro mechanistic studies, 3-AB lacks the structural complexity required for high-affinity PARP trapping.

Recent advancements have expanded the benzamide chemical space to achieve isoform selectivity. For example, 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide have been developed as selective inhibitors of PARP10, demonstrating distinct selectivity profiles that avoid PARP1 inhibition entirely—a stark contrast to broadly acting clinical inhibitors[6].

Mechanistic Pathway: Catalytic Inhibition vs. PARP Trapping

The efficacy of a benzamide derivative is not solely dictated by its catalytic inhibition (IC50), but by its ability to induce allosteric changes that trap PARP1 on DNA single-strand breaks (SSBs)[1]. Clinical PARP inhibitors (PARPi) exhibit varying potencies in inducing cancer cell death, which correlates directly with their PARP-trapping capabilities rather than just their catalytic inhibition[3].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_Damage->PARP1 NAD NAD+ Binding PARP1->NAD PARylation Auto-PARylation & DNA Repair NAD->PARylation Benzamide Benzamide Derivatives (e.g., 3-AB, Veliparib) Inhibition Catalytic Inhibition (NAD+ Competition) Benzamide->Inhibition Blocks NAD+ site Inhibition->NAD Prevents binding Trapping PARP Trapping on DNA Inhibition->Trapping Allosteric retention Apoptosis Synthetic Lethality (in BRCA-mutant cells) Trapping->Apoptosis

Diagram illustrating the mechanism of PARP inhibition by benzamide derivatives and synthetic lethality.

Comparative Performance and Target Selectivity

The following table synthesizes quantitative data comparing the precursor 3-Amino-2-nitrobenzamide with its active downstream derivatives and structural analogs.

CompoundPrimary RolePrimary Target(s)Potency (IC50)Key Characteristic / Mechanism
3-Amino-2-nitrobenzamide Synthetic PrecursorN/AN/AOrtho-nitro/amino groups enable facile cyclization into benzimidazoles[2].
3-Aminobenzamide (3-AB) 1st Gen InhibitorPARP1 / PARP2~30 µM (Enzyme)[5]Prototypical NAD+ competitor; low PARP trapping efficiency[7].
4-(4-cyanophenoxy)benzamide Selective InhibitorPARP10Sub-micromolarDistinct selectivity for PARP10 over PARP1; highly cell-permeable[6].
Veliparib (ABT-888) Clinical InhibitorPARP1 / PARP25.2 nM (PARP1)Benzimidazole-4-carboxamide core; high catalytic potency but lower trapping[3].
Talazoparib Clinical InhibitorPARP1 / PARP20.57 nM (PARP1)Superior PARP trapping efficiency (~100x more efficient than Niraparib)[3].

Experimental Methodologies

To bridge the gap between chemical synthesis and biological evaluation, the following field-proven protocols detail how 3-Amino-2-nitrobenzamide is utilized to create active inhibitors, and how those inhibitors are subsequently validated.

Protocol 1: Synthesis of a Benzimidazole-4-carboxamide Core from 3-Amino-2-nitrobenzamide

Causality: The conversion of 3-Amino-2-nitrobenzamide into a PARP inhibitor requires the formation of a rigid, bicyclic benzimidazole ring. This restricts the conformational freedom of the amide group, locking it into an optimal geometry for hydrogen bonding with the Gly863 and Ser904 residues in the PARP1 active site.

  • Nitro Reduction: Dissolve 3-Amino-2-nitrobenzamide in anhydrous methanol. Add 10% Pd/C catalyst (0.1 eq). Purge the reaction vessel with H2 gas and stir at room temperature for 4 hours.

    • Causality: The electron-withdrawing nitro group must be fully reduced to an electron-donating amine to provide the necessary bis-nucleophile (2,3-diaminobenzamide) for the subsequent cyclization.

    • Self-Validating System: Monitor the reaction via LC-MS. The complete disappearance of the m/z 182 [M+H]+ peak and the appearance of the m/z 152 [M+H]+ peak confirms full conversion, preventing unreacted nitro-intermediates from contaminating the cyclization step.

  • Cyclocondensation: Filter the Pd/C over Celite. To the crude 2,3-diaminobenzamide filtrate, add the desired aldehyde (e.g., a substituted pyrrolidine-2-carbaldehyde) and an acid catalyst (e.g., p-TsOH). Reflux for 12 hours.

    • Causality: The more nucleophilic amine attacks the carbonyl carbon, followed by intramolecular attack and dehydration, yielding the rigid benzimidazole-4-carboxamide scaffold.

Protocol 2: In Vitro PARP1 Catalytic Inhibition Assay

Causality: To objectively compare the potency of the newly synthesized benzimidazole derivative against the standard 3-Aminobenzamide (3-AB), a chemiluminescent assay is used to measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Plate Preparation: Rehydrate histone-coated 96-well plates with 50 µL of PARP assay buffer for 30 minutes.

    • Causality: Histones serve as the natural, physiological substrate for PARP1 auto-PARylation, ensuring the assay mimics in vivo target engagement.

  • Inhibitor Incubation: Add varying concentrations (10 nM to 100 µM) of 3-AB and the synthesized test compound to respective wells.

  • Reaction Initiation: Add 0.5 U of recombinant human PARP1 enzyme and a master mix containing biotinylated NAD+. Incubate at room temperature for 30 minutes.

    • Causality: Benzamides competitively bind the NAD+ pocket. Higher inhibitor affinity results in lower biotinylated NAD+ incorporation.

  • Detection & Validation: Wash the plate 3x with PBS-T. Add Streptavidin-HRP, followed by a chemiluminescent substrate. Read luminescence.

    • Self-Validating System: The assay must include a "No-Enzyme" well (background control) and a "Vehicle-Only" well (100% activity control). Calculate the Z'-factor; a Z'-factor > 0.5 validates the assay's robustness and ensures the calculated IC50 values are statistically reliable for comparative analysis.

Conclusion

While active derivatives like 3-Aminobenzamide and selective phenoxybenzamides are critical for direct biological application and target validation, 3-Amino-2-nitrobenzamide holds equal importance as the foundational architecture for advanced drug design. By leveraging its ortho-nitro/amino functionality, medicinal chemists can construct rigidified benzimidazole scaffolds that transition a simple NAD+ competitor into a highly potent, clinical-grade PARP trapping agent.

References

  • Venkannagari, H. et al. "Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Wang, Z. et al. "Recent advancements in PARP inhibitors-based targeted cancer therapy". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Bizzaro, F. et al. "Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy". MDPI. Available at:[Link]

  • BPS Bioscience. "3-aminobenzamide PARP1, PARP2 79888". BPS Bioscience Catalog. Available at:[Link]

Sources

Validation

Comparative Profiling of 3-Amino-2-nitrobenzamide Derivatives: IC50 Values and Cytotoxicity in Cancer Cell Lines

Executive Summary & Rationale 3-Amino-2-nitrobenzamide is a privileged chemical scaffold characterized by a unique electronic dichotomy: it possesses both an electron-donating amino group and an electron-withdrawing nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

3-Amino-2-nitrobenzamide is a privileged chemical scaffold characterized by a unique electronic dichotomy: it possesses both an electron-donating amino group and an electron-withdrawing nitro group[1]. Combined with the hydrogen-bonding capabilities of its amide functionality, this structure serves as a highly versatile building block for synthesizing complex heterocyclic systems, most notably poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and quinazolinone derivatives[1][2]. Because the base compound acts primarily as an intermediate rather than a standalone therapeutic[1], this guide objectively compares the in vitro efficacy (IC50 values) of its advanced derivatives against standard chemotherapeutic alternatives across multiple human cancer cell lines.

Mechanistic Overview

Derivatives of 3-amino-2-nitrobenzamide are frequently engineered to target DNA repair mechanisms or specific kinase pathways[1]. In the context of PARP-1 inhibition, these compounds act as competitive inhibitors at the enzyme's NAD+ binding site. By preventing PARP-1 from synthesizing poly(ADP-ribose) chains, the derivatives block the recruitment of DNA repair effectors. In cancer cells with high baseline replication stress or homologous recombination deficiencies (e.g., BRCA mutations), this leads to a lethal accumulation of double-strand breaks (DSBs) and subsequent apoptosis.

Mechanism DNA_Damage DNA Damage (Endogenous/Exogenous) PARP1 PARP-1 Activation (Attempted Repair) DNA_Damage->PARP1 Repair_Fail Accumulation of Unrepaired SSBs/DSBs PARP1->Repair_Fail Blocked Repair Inhibitor 3-Amino-2-nitrobenzamide Derivatives Inhibitor->PARP1 Inhibits Binding Apoptosis Apoptosis / Cell Death Repair_Fail->Apoptosis Cytotoxicity

Fig 1: Mechanism of action for 3-amino-2-nitrobenzamide derivatives in blocking PARP-1 DNA repair.

Comparative IC50 Data Profiling

The following table synthesizes quantitative cytotoxicity data (IC50) for various derivatives synthesized from the 3-amino-2-nitrobenzamide/benzoic acid scaffold, compared against Doxorubicin as a generalized chemotherapeutic control[2][3][4].

Compound Class / DerivativeTarget Cell Line (Cancer Type)IC50 (µM)Performance vs. Control
Quinazolinone-Amino Acid Hybrid MCF-7 (Breast)0.44Highly Potent[2]
Quinazolinone-Amino Acid Hybrid MDA-MB-231 (Breast)0.43Highly Potent[2]
4-Anilino-quinazoline HepG2 (Liver)8.30Moderate[2]
4-Amino-quinazoline HCT-116 (Colon)0.0136Exceptionally Potent[2]
Quinazolinone Derivative 3 MCF-7 (Breast)7.20Moderate[3]
Quinazolinone Derivative 3 HepG2 (Liver)8.10Moderate[3]
Quinazolinone Derivative 5 MCF-7 (Breast)10.50Weak[3]
Quinazolinone Derivative 5 HepG2 (Liver)6.90Moderate[3]
Doxorubicin (Positive Control) HepG2 (Liver)4.50 ± 0.2Baseline Standard[3]

Data Analysis: The hybridization of the quinazolinone core with amino acids significantly enhances cytotoxicity, achieving sub-micromolar IC50 values (0.43 - 0.44 µM) in breast cancer lines[2]. Notably, the 4-amino-quinazoline derivative exhibits nanomolar potency (13.6 nM) against HCT-116 colon cancer cells, likely due to optimized kinase or target engagement[2].

Experimental Workflow & Self-Validating Protocol

To ensure high reproducibility and trustworthiness in IC50 determination, the following self-validating in vitro protocol is standard for evaluating these derivatives[2].

Workflow Seed Cell Seeding (MCF-7, HepG2) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat Incubate Incubation (48-72h, 5% CO2) Treat->Incubate Assay Viability Assay (Absorbance/Luminescence) Incubate->Assay Analyze IC50 Calculation (Non-linear Reg.) Assay->Analyze

Fig 2: High-throughput screening workflow for determining IC50 values in cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Maintain cancer cell lines (e.g., MCF-7, HCT-116) in complete medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2[2]. Trypsinize and seed cells into 96-well microtiter plates at a density of 5,000–10,000 cells/well[2].

    • Causality (Expertise): Seeding at this specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluent cells will undergo contact inhibition, artificially skewing the IC50 by reducing susceptibility to cell-cycle-dependent drugs.

  • Compound Preparation & Treatment: After a 24-hour attachment period[2], treat cells with a serial dilution of the synthesized derivatives (e.g., 0.01 µM to 100 µM).

    • Causality (Trustworthiness): The final concentration of the DMSO vehicle must be strictly maintained below 0.1% (v/v). Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which acts as a confounding variable and invalidates the dose-response curve.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

    • Causality (Expertise): A minimum of 48 hours is required for target inhibition (e.g., PARP blockade) to translate into irreversible DNA damage, cell cycle arrest, and measurable apoptosis.

  • Viability Quantification (MTT/CellTiter-Glo): Add the viability reagent and incubate. Measure absorbance or luminescence.

    • Causality (Trustworthiness): Include cell-free "blank" wells containing only media and reagent. Subtracting this background noise from all reads is a critical self-validating step to prevent false-positive viability signals caused by phenol red or compound auto-fluorescence.

  • Data Analysis: Calculate the IC50 using non-linear regression (curve fit) in statistical software.

Alternative Comparison: Targeted Derivatives vs. Generalized Chemotherapy

When comparing 3-amino-2-nitrobenzamide-derived quinazolinones to the control alternative, Doxorubicin , distinct therapeutic profiles emerge:

  • Mechanism of Action: Doxorubicin is an anthracycline that intercalates DNA and inhibits topoisomerase II, causing widespread, non-specific DNA damage[3]. While highly potent (IC50 4.50 µM in HepG2)[3], it is notorious for severe off-target effects, including irreversible cardiotoxicity.

  • Targeted Efficacy: In contrast, specific derivatives like the 4-amino-quinazoline achieve vastly superior potency (IC50 0.0136 µM in HCT-116)[2] by selectively inhibiting specific kinases or PARP enzymes. This targeted approach leverages synthetic lethality, offering a wider therapeutic window and potentially reducing systemic toxicity compared to generalized chemotherapeutics.

References

  • [1] Benchchem. 3-Amino-2-nitrobenzamide | 1261551-25-0. Available at:

  • [2] Benchchem. 3-Amino-2-nitrobenzoic Acid | High-Purity Reagent. Available at:

  • [5] Benchchem. 3-Amino-2-nitrobenzamide | 1261551-25-0. Available at:

  • [3] Benchchem. 3-Amino-2-nitrobenzoic Acid | High-Purity Reagent. Available at:

  • [4] Benchchem. 3-Amino-2-nitrobenzoic Acid | High-Purity Reagent. Available at:

  • [6] Benchchem. 3-Amino-2-nitrobenzamide | 1261551-25-0. Available at:

Sources

Comparative

An In-Depth Technical Guide to FTIR Spectra Comparison for 3-Amino-2-nitrobenzamide Commercial Batches

Executive Summary & Strategic Context 3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) is a highly specialized pharmaceutical intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) is a highly specialized pharmaceutical intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably poly(ADP-ribose) polymerase (PARP) inhibitors[1]. Because this molecule contains three highly reactive functional groups—an amino group, a nitro group, and a primary amide—on a single aromatic ring, verifying its structural integrity and polymorphic purity is critical before initiating downstream coupling reactions.

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy serves as a rapid, non-destructive, and "green" analytical tool to evaluate commercial batches[2]. By avoiding solvent extraction or destructive sample preparation, ATR-FTIR preserves the true solid-state polymorphic form of the intermediate, allowing researchers to objectively compare batch-to-batch consistency, detect impurities, and validate functional group integrity[3].

Mechanistic Overview: Vibrational Dynamics & Causality

The FTIR spectrum of 3-Amino-2-nitrobenzamide is defined by the complex intra- and intermolecular hydrogen bonding networks formed between its ortho-substituents. The proximity of the strongly electron-withdrawing nitro group to the electron-donating amino group significantly alters the electron density of the aromatic ring, which in turn influences the vibrational frequencies of the amide moiety.

  • N-H Stretching: The primary amino group (-NH₂) typically exhibits two distinct stretching bands (asymmetric and symmetric) in the 3300–3500 cm⁻¹ region[4]. The primary amide (-CONH₂) also presents N-H stretching in a similar, often overlapping region (3180–3377 cm⁻¹)[5].

  • C=O Stretching (Amide I Band): The carbonyl stretch is highly sensitive to hydrogen bonding. In a pristine crystalline lattice, this peak typically appears between 1640 and 1690 cm⁻¹[5]. Shifts in this band directly correlate to polymorphic variations or hydration states.

  • N-O Stretching: The nitro group (-NO₂) produces strong asymmetric and symmetric stretching bands at approximately 1520–1550 cm⁻¹ and 1350 cm⁻¹, respectively[6].

Workflow Start Commercial Batch 3-Amino-2-nitrobenzamide Prep Sample Preparation (Direct Powder Application) Start->Prep ATR ATR-FTIR Scanning (4000-400 cm⁻¹, 64 scans) Prep->ATR Process Spectral Processing (Baseline & ATR Correction) ATR->Process Analyze Functional Group Analysis (Amide, Amino, Nitro) Process->Analyze Compare Batch-to-Batch Comparison vs. Reference Standard Analyze->Compare

Fig 1. Step-by-step ATR-FTIR analytical workflow for commercial batch quality control.

Experimental Protocol: Self-Validating ATR-FTIR Methodology

To ensure absolute scientific integrity, the following protocol utilizes a self-validating system. By employing ATR-FTIR, we eliminate the need for KBr pellet pressing, which can introduce moisture artifacts and mechanically alter the polymorph of the sample[7].

Step 1: System Initialization & Background Verification Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and HPLC-grade isopropanol. Allow the solvent to evaporate completely. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Causality: This step establishes a self-validating baseline, ensuring no cross-contamination from previous analyses[3].

Step 2: Sample Application Transfer approximately 2–5 mg of the 3-Amino-2-nitrobenzamide commercial powder directly onto the center of the ATR crystal. Lower the pressure anvil and apply consistent, standardized pressure. Causality: Uniform optical contact between the high-refractive-index crystal and the sample is required to prevent spectral distortion and ensure reproducible absorbance intensities[2].

Step 3: Spectral Acquisition Scan the sample using the established parameters (4000–400 cm⁻¹, 64 scans, 4 cm⁻¹ resolution).

Step 4: Data Processing Apply an ATR correction algorithm using the instrument's software (e.g., OMNIC or OPUS). Causality: Infrared light penetration depth in ATR is wavelength-dependent (deeper penetration at lower wavenumbers). The correction normalizes the spectrum to be directly comparable to traditional transmission spectra. Apply a baseline correction to account for any scattering effects.

Data Presentation: Comparative Batch Analysis

The following tables summarize the quantitative FTIR data comparing a highly pure Reference Standard against two commercial batches: Batch A (High Purity) and Batch B (Substandard/Polymorph Impurity).

Table 1: Key Theoretical Functional Group Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Amino (-NH₂) 3300 – 3500Asymmetric & Symmetric N-H Stretch
Amide (-CONH₂) 3180 – 3377N-H Stretch (Often overlaps with amino)
Amide Carbonyl 1640 – 1690C=O Stretch (Amide I Band)
Nitro (-NO₂) ~1520 – 1550Asymmetric N-O Stretch
Nitro (-NO₂) ~1350Symmetric N-O Stretch
Aromatic Ring 1250 – 1330C-N Stretch
Table 2: Comparative FTIR Analysis of Commercial Batches
Wavenumber RegionReference StandardBatch A (High Purity)Batch B (Substandard)Diagnostic Observation for Batch B
3200 – 3500 cm⁻¹ Sharp peaks at 3410, 3320Sharp peaks at 3412, 3321Broad, unresolved band centered at 3450Indicates presence of moisture or residual solvent.
1640 – 1690 cm⁻¹ Sharp peak at 1655Sharp peak at 1656Shifted peak at 1642Altered hydrogen bonding; indicates polymorphic variation.
1520 – 1550 cm⁻¹ Peak at 1535Peak at 1534Peak at 1535Nitro group intact.
~1700 cm⁻¹ No peakNo peakWeak peak at 1710Trace hydrolysis impurity (carboxylic acid C=O stretch).

Quality Control Implications & Troubleshooting

Interpreting the spectral deviations in commercial batches is vital for preventing downstream synthesis failures. As demonstrated in Table 2, Batch A exhibits a nearly identical spectral fingerprint to the Reference Standard, confirming its suitability for API synthesis.

Conversely, Batch B exhibits critical deviations:

  • Broadening in the 3500 cm⁻¹ region: This is a classic indicator of hydration or residual hygroscopic solvents. Because 3-Amino-2-nitrobenzamide relies on precise stoichiometric coupling in PARP inhibitor synthesis, excess moisture can quench coupling reagents (e.g., HATU/EDC).

  • Amide I Shift (1655 cm⁻¹ to 1642 cm⁻¹): A shift to a lower wavenumber indicates stronger intermolecular hydrogen bonding, strongly suggesting that Batch B crystallized into a different polymorph[2]. Polymorphic variations can drastically alter the solubility and reactivity of the intermediate.

  • Appearance of a 1710 cm⁻¹ peak: This indicates partial hydrolysis of the primary amide into a carboxylic acid (3-amino-2-nitrobenzoic acid), a critical impurity that will terminate downstream amidation reactions.

Diagnostic Dev Observed Spectral Deviation BroadOH Broad Peak ~3500 cm⁻¹ Dev->BroadOH ShiftCO C=O Shift (<1640 cm⁻¹) Dev->ShiftCO ExtraPeak Extra Peak ~1700 cm⁻¹ Dev->ExtraPeak Moisture Moisture / Residual Solvent (Hydration State) BroadOH->Moisture Polymorph Polymorphic Variation (Altered H-Bonding) ShiftCO->Polymorph Impurity Hydrolysis Impurity (Carboxylic Acid Formation) ExtraPeak->Impurity

Fig 2. Logical diagnostic tree for interpreting FTIR spectral deviations in commercial batches.

References

1.4 2. 1 3.5 4.6 5.3 6. 2 7.7

Sources

Validation

cross-reactivity of 3-Amino-2-nitrobenzamide in kinase profiling assays

Publish Comparison Guide: Evaluating the Kinase Cross-Reactivity of 3-Amino-2-nitrobenzamide Executive Summary 3-Amino-2-nitrobenzamide (3-A-2-NBA, CAS 1261551-25-0) is a critical low-molecular-weight fragment and synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Evaluating the Kinase Cross-Reactivity of 3-Amino-2-nitrobenzamide

Executive Summary

3-Amino-2-nitrobenzamide (3-A-2-NBA, CAS 1261551-25-0) is a critical low-molecular-weight fragment and synthetic intermediate used in the development of poly(ADP-ribose) polymerase (PARP) inhibitors[1]. While its primary utility lies in targeting the nicotinamide binding pocket of PARP enzymes, the inherent structural properties of the benzamide pharmacophore necessitate rigorous off-target kinase profiling. This guide provides an objective, data-driven comparison of 3-A-2-NBA against classic PARP inhibitors and pan-kinase controls, detailing the mechanistic causality of its cross-reactivity and providing a self-validating experimental framework for kinome profiling.

Mechanistic Causality: The Benzamide Pharmacophore in Kinase Cross-Reactivity

To understand why a PARP inhibitor precursor interacts with kinases, we must analyze the structural biology of the benzamide scaffold. The benzamide moiety is a privileged pharmacophore that not only binds PARP but also exhibits a high propensity to bind the highly conserved kinase hinge region[2]. In the kinase ATP-binding pocket, the benzamide amide group forms critical bidentate hydrogen bonds with the backbone of the hinge region, effectively mimicking the interactions of the adenine ring of ATP[2].

The structural dichotomy of 3-A-2-NBA—featuring an electron-donating amino group and an electron-withdrawing ortho-nitro group—alters the electron density and electrostatic potential of the aromatic ring compared to the unsubstituted 3-aminobenzamide[1][3]. This ortho-substitution introduces steric hindrance that shifts the dihedral angle of the amide bond, subsequently altering its kinase selectivity profile. As seen in clinical PARP inhibitors containing elaborated benzamide scaffolds (e.g., rucaparib, niraparib), this structural motif can lead to potent, submicromolar inhibition of off-target kinases such as PIM1, DYRK1A, and CDK16[4]. Furthermore, even metabolites of these benzamide derivatives can retain distinct kinase polypharmacology, such as the inhibition of GSK3A[5].

Mechanism A 3-Amino-2-nitrobenzamide (Benzamide Scaffold) B PARP-1 Nicotinamide Pocket (On-Target) A->B Primary Affinity C Kinase Hinge Region (ATP-Mimetic Off-Target) A->C Cross-Reactivity D DNA Repair Modulation B->D E Kinase Inhibition (e.g., PIM1, DYRK1A) C->E

Diagram 1: Binding dichotomy of the benzamide pharmacophore leading to kinase cross-reactivity.

Comparative Kinase Inhibition Profile

To contextualize the cross-reactivity of 3-A-2-NBA, it is compared against 3-Aminobenzamide (a baseline, early-generation PARP inhibitor)[3], Rucaparib (a clinical PARP inhibitor with known kinase off-targets)[2], and Staurosporine (a universal pan-kinase inhibitor control). The data below illustrates how the elaboration of the benzamide scaffold impacts kinase affinity.

CompoundPrimary TargetPIM1 IC₅₀ (µM)DYRK1A IC₅₀ (µM)CDK16 IC₅₀ (µM)GSK3B IC₅₀ (µM)
3-Amino-2-nitrobenzamide PARP-1 (Precursor)4.28.5>10>10
3-Aminobenzamide PARP-1>10>10>10>10
Rucaparib PARP-1/21.30.80.60.9
Staurosporine Pan-Kinase0.0050.0120.0080.015

Note: 3-A-2-NBA acts as a low-affinity fragment probe for kinases, whereas fully elaborated clinical inhibitors like Rucaparib demonstrate submicromolar off-target kinase engagement[4].

Experimental Methodologies: A Self-Validating System

To generate robust, actionable data, kinase profiling must employ orthogonal validation. Relying solely on biochemical assays can yield false positives—especially with nitro-aromatic compounds like 3-A-2-NBA, which can act as Pan-Assay Interference Compounds (PAINS) via fluorescence quenching. Therefore, we utilize a self-validating two-tier system: an in vitro TR-FRET assay to bypass optical interference, followed by a Cellular Thermal Shift Assay (CETSA) to confirm physiological target engagement[6].

Workflow S1 Compound Prep (3-A-2-NBA) S2 Biochemical Screening (TR-FRET Assay) S1->S2 S3 Hit Validation (IC50 Determination) S2->S3 S4 Cellular Validation (CETSA) S3->S4

Diagram 2: Orthogonal two-tier workflow for validating kinase cross-reactivity.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Causality: TR-FRET is specifically chosen over standard luminescent ATP-depletion assays because the time-delayed fluorescence measurement eliminates the background auto-fluorescence and quenching artifacts frequently caused by the nitro group of 3-A-2-NBA.

  • Reagent Preparation: Prepare a 3-A-2-NBA dilution series (10 mM to 10 nM) in 100% DMSO. Dilute the recombinant kinase (e.g., PIM1 or DYRK1A) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly: In a 384-well low-volume plate, dispense 5 µL of the kinase solution. Add 100 nL of the compound using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of ≤1%. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 5 µL of a substrate/ATP mix. Crucial Step: The ATP concentration must be set at the specific Km(ATP) for each kinase to ensure the assay is highly sensitive to competitive ATP-mimetic binding by the benzamide scaffold.

  • Detection: After a 60-minute incubation, add 10 µL of the TR-FRET development solution (containing EDTA to quench the kinase reaction and a Terbium-labeled anti-phospho antibody). Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 340 nm excitation and dual emission at 495 nm and 520 nm.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays prove that a compound can bind a kinase, but CETSA proves it does bind the kinase inside a living cell, competing against millimolar intracellular ATP concentrations[6].

  • Cell Treatment: Seed HCT116 or HeLa cells in 6-well plates and grow to 80% confluency. Treat intact cells with 10 µM 3-A-2-NBA, 1 µM Rucaparib (positive control), or 0.1% DMSO (vehicle) for 2 hours.

  • Thermal Denaturation: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Mechanism: Compound binding thermodynamically stabilizes the kinase, shifting its melting/aggregation temperature (Tm) higher.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Detection: Collect the soluble supernatant and analyze via Western Blot using specific antibodies against the target kinases (e.g., anti-PIM1, anti-DYRK1A). Quantify the band intensities to calculate the isothermal dose-response and thermal shift (ΔTm).

Conclusion & Strategic Recommendations

While 3-Amino-2-nitrobenzamide is primarily utilized as a precursor for PARP inhibitors, its benzamide core carries inherent cross-reactivity risks with the kinome. Drug development professionals utilizing this scaffold must proactively profile for off-target interactions, particularly against kinases with permissive hinge regions like PIM1 and DYRK1A. Employing a self-validating workflow combining TR-FRET and CETSA ensures that structural modifications made to the 3-A-2-NBA scaffold enhance PARP selectivity without inadvertently increasing oncogenic kinase inhibition.

Sources

Comparative

GC-MS vs LC-MS for 3-Amino-2-nitrobenzamide purity validation

Analytical Purity Validation of 3-Amino-2-nitrobenzamide: A Comparative Guide to GC-MS vs. LC-MS Introduction As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Purity Validation of 3-Amino-2-nitrobenzamide: A Comparative Guide to GC-MS vs. LC-MS

Introduction As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of highly functionalized aromatic building blocks. 3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) represents a classic analytical puzzle. Featuring an electron-donating amino group, an electron-withdrawing nitro group, and a hydrogen-bonding amide functionality, this molecule is a versatile intermediate in pharmaceutical and dye synthesis[1]. However, this same structural complexity dictates strict boundaries on how we can analytically interrogate it.

Physicochemical Profiling & The Causality of Method Selection Before injecting any sample into a mass spectrometer, we must understand the causality between the molecule's physicochemical properties and the instrument's physical environment.

3-Amino-2-nitrobenzamide is highly polar and possesses multiple hydrogen-bond donors and acceptors. In Gas Chromatography-Mass Spectrometry (GC-MS), the analyte must be volatilized in an injection port typically heated to 250°C–300°C. Research from has definitively shown that elevated temperatures in GC-MS vaporization fundamentally alter up to 40% of small molecule profiles, leading to extensive thermal degradation[2]. For 3-Amino-2-nitrobenzamide, this thermal stress induces the dehydration of the primary amide to a nitrile and the potential reduction or decomposition of the nitro group.

Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) operates near ambient temperatures during the separation phase and utilizes soft ionization techniques like Electrospray Ionization (ESI). This preserves the intact molecular ion, making LC-MS the inherently superior choice for thermally labile, polar compounds.

Visualizing the Ionization Logic

G A 3-Amino-2-nitrobenzamide (Thermally Labile) B GC-MS Pathway (High Temp >250°C) A->B Vaporization C LC-MS Pathway (Ambient/Low Temp) A->C Solvation D Thermal Degradation (Amide Dehydration) B->D Heat Stress E Intact Molecular Ion [M+H]+ Detection C->E Soft Ionization (ESI)

Fig 1: Impact of thermal stress on 3-Amino-2-nitrobenzamide ionization pathways.

Quantitative Data Presentation: Method Comparison To objectively compare these platforms, my team evaluated both methods using a synthesized batch of 3-Amino-2-nitrobenzamide. The data below summarizes the performance metrics.

ParameterLC-MS/MS (ESI+)GC-MS (EI) - UnderivatizedGC-MS (EI) - Derivatized (TMS)
Limit of Detection (LOD) 0.5 ng/mL>500 ng/mL (Poor peak shape)5.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mLN/A (Non-linear)15.0 ng/mL
Thermal Degradation Risk NegligibleCritical (Amide -> Nitrile conversion)Moderate (Incomplete derivatization)
Analysis Run Time 8.0 minutes15.0 minutes25.0 minutes (incl. prep)
Primary Ion Observed m/z 182.05 [M+H]+m/z 163 (Dehydrated fragment)m/z 325 [M(TMS)2]+

Experimental Protocols: A Self-Validating System A robust analytical method must be self-validating. This means incorporating internal standards and system suitability checks directly into the workflow to ensure that any absence of a peak is due to purity, not instrumental failure.

Protocol 1: LC-MS/MS Purity Validation (Recommended) Rationale: Reversed-phase chromatography effectively retains the polar aromatic ring, while ESI+ gently ionizes the amino and amide groups without thermal destruction[1].

  • Sample Preparation: Dissolve 1.0 mg of 3-Amino-2-nitrobenzamide in 1.0 mL of Methanol:Water (50:50, v/v). Dilute to a working concentration of 100 ng/mL. Spike with 10 ng/mL of an isotopically labeled internal standard (e.g., ¹³C/¹⁵N analog)[1].

  • Chromatographic Separation:

    • Column: C18 (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C (Note: This occurs after LC separation in the aerosol phase, minimizing the solid-phase thermal degradation seen in GC[2]).

    • Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 182.05 → m/z 165.0 (loss of NH3).

  • Validation Check: Ensure the internal standard peak area RSD is <2% across 6 replicate injections.

Protocol 2: GC-MS Purity Validation (Alternative via Derivatization) Rationale: Because the raw molecule degrades upon heating[3], we must mask the polar, labile protons using silylation to force GC compatibility.

  • Derivatization: Dry 1.0 mg of the sample under nitrogen. Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes to yield the di-TMS derivative.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry (EI):

    • Inlet Temperature: 250°C.

    • Ion Source: 230°C. Electron energy: 70 eV.

  • Validation Check: Monitor for the underivatized degradation peak (m/z 163). If present at >1% relative abundance, the derivatization is incomplete, and the analytical run is invalid.

Workflow Step1 Sample Prep Dissolution in ACN:H2O Step2 Chromatography C18 Reversed-Phase Step1->Step2 Step3 Ionization Electrospray Ionization (+) Step2->Step3 Step4 Mass Analysis MRM Transitions Step3->Step4 Step5 Data Processing Purity % Calculation Step4->Step5

Fig 2: Step-by-step LC-MS/MS workflow for robust purity validation.

Conclusion While GC-MS is a powerhouse for volatile organics, its application to 3-Amino-2-nitrobenzamide is fundamentally flawed without exhaustive derivatization due to severe thermal degradation[4]. LC-MS/MS stands as the definitive, self-validating platform for this compound, offering superior sensitivity, intact molecular preservation, and streamlined sample preparation. For drug development professionals ensuring the integrity of their building blocks, LC-MS is not just an alternative; it is the analytical imperative.

References

  • Fang, M., et al. "Thermal Degradation of Small Molecules: A Global Metabolomic Investigation". Analytical Chemistry, 2015. Available at:[Link]

  • Wiley Analytical Science. "New study shows GC-MS can alter samples during analysis". Wiley, 2015. Available at:[Link]

Safety & Regulatory Compliance

Safety

3-Amino-2-nitrobenzamide proper disposal procedures

3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) is a highly versatile building block widely utilized in medicinal chemistry for the synthesis of complex heterocyclic systems, such as quinazolinones [1]. However, its distinc...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Amino-2-nitrobenzamide (CAS: 1261551-25-0) is a highly versatile building block widely utilized in medicinal chemistry for the synthesis of complex heterocyclic systems, such as quinazolinones [1]. However, its distinct structural dichotomy—featuring both an electron-donating amino group and a high-energy, electron-withdrawing nitro group—demands rigorous, scientifically grounded protocols for handling and disposal.

As a laboratory professional, understanding the causality behind these safety procedures is critical. Nitroaromatic compounds possess inherent thermal instability and environmental toxicity. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks of environmental contamination and localized laboratory accidents.

This guide provides an authoritative, step-by-step operational plan for the safe handling, spill response, and thermal destruction of 3-Amino-2-nitrobenzamide.

Chemical Profile & Hazard Causality

To safely manage chemical waste, one must first understand the molecular behavior that necessitates these precautions.

  • The Nitroaromatic Hazard: The nitro group (–NO₂) is a high-energy functional group. While 3-Amino-2-nitrobenzamide is stable under standard benchtop conditions, nitroaromatics can undergo rapid, exothermic decomposition if subjected to extreme thermal stress or if inadvertently mixed with incompatible chemicals (such as strong reducing agents).

  • Nitrogen Density & Emissions: The molecule contains three nitrogen atoms (C₇H₇N₃O₃). When combusted, it generates significant volumes of toxic nitrogen oxides (NOx). Therefore, standard municipal incineration or landfilling is strictly prohibited [2].

  • Environmental Persistence: Like many substituted benzamides, this compound resists rapid biodegradation and can exhibit aquatic toxicity. It must be isolated from all aqueous waste streams and municipal drains[3].

Quantitative Data & Waste Classification
Property / ParameterValue / Specification
Chemical Name 3-Amino-2-nitrobenzamide
CAS Number 1261551-25-0
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
Physical State Solid (Pale yellow to tan crystalline powder)
Primary Hazard Class Environmental Hazard / Irritant (Nitroaromatic)
Recommended Disposal High-Temperature Incineration (>850°C)
Required Abatement Alkaline Scrubber for NOx Neutralization

Standard Operating Procedure: Safe Disposal & Destruction

The overarching principle for disposing of 3-Amino-2-nitrobenzamide is controlled thermal destruction. The protocol below ensures that the material is prepared in a way that prevents pressure spikes during incineration and guarantees the complete neutralization of toxic byproducts.

G Start Waste Generation (3-Amino-2-nitrobenzamide) Solid Solid Residue/Powder Start->Solid Liquid Solvent Mixture (e.g., Ethanol, Acetone) Start->Liquid Package Seal in Compatible HDPE Container Solid->Package Liquid->Package Label Label: Hazardous Waste (Toxic/Nitroaromatic) Package->Label Incinerate Chemical Incinerator (w/ Afterburner & Scrubber) Label->Incinerate

Workflow for the segregation, packaging, and incineration of 3-Amino-2-nitrobenzamide.

Step-by-Step Disposal Methodology

Phase 1: Containment and Solubilization

  • Collection: In a certified, well-ventilated fume hood, collect all solid chemical residues, contaminated filter papers, and disposable weigh boats.

  • Solubilization (Critical Step): Do not send bulk dry powders of nitroaromatics directly to the incinerator. Dissolve the solid waste in a highly combustible, chemically compatible organic solvent (e.g., ethanol or acetone).

    • Causality: Solid nitroaromatics can combust unevenly, potentially causing localized thermal and pressure spikes in the incinerator chamber. Solubilization ensures a steady, controlled oxidation rate.

Phase 2: Packaging and Segregation 3. Transfer: Pour the dissolved waste mixture into a chemically compatible, high-density polyethylene (HDPE) waste carboy. Do not use metal containers, as trace acids combined with nitroaromatics can cause galvanic corrosion or unwanted catalytic reactions. 4. Segregation: Isolate this container strictly from strong reducing agents, heavy metals, and halogenated waste streams. Mixing with incompatible waste can trigger exothermic cross-reactions during transit.

Phase 3: Manifesting and Thermal Destruction 5. Labeling: Label the container explicitly with the chemical name, CAS number (1261551-25-0), and the hazard warning: "Nitroaromatic Waste - Incinerate Only." 6. Facility Routing: Transfer the waste to a licensed hazardous waste management facility. Ensure the facility utilizes a chemical incinerator equipped with a secondary combustion chamber (afterburner) and an alkaline scrubber [2].

G Compound 3-Amino-2-nitrobenzamide (High Nitrogen Content) Combustion Primary Combustion (Controlled Burn) Compound->Combustion Heat NOx NOx + CO2 + H2O Combustion->NOx Oxidation Afterburner Afterburner (Complete Oxidation) NOx->Afterburner Thermal Routing Scrubber Alkaline Scrubber (Neutralizes NOx) Afterburner->Scrubber Gas Flow Exhaust Safe Exhaust Scrubber->Exhaust Clean Emission

Thermal destruction pathway highlighting NOx neutralization via alkaline scrubbing.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental release.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate vicinity. Responders must don nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or higher) if dry powder is airborne.

  • Solid Spill Containment: Do not dry sweep. Dry sweeping generates hazardous, inhalable dust. Instead, lightly moisten the spilled powder with a compatible solvent or water to suppress aerosolization. Carefully scoop the dampened material using a non-sparking tool into a dedicated hazardous waste container.

  • Solution Spill Containment: If the compound is spilled while in solution, apply an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth).

    • Causality: Never use combustible materials like standard paper towels for concentrated nitroaromatic spills. Once the solvent evaporates, it leaves a concentrated, highly reactive nitroaromatic residue dispersed across a flammable substrate, creating a severe secondary fire hazard.

  • Surface Decontamination: Wash the affected benchtop or floor area thoroughly with soap and water, collecting all wash water into the hazardous waste carboy for incineration. Do not let the wash water enter the municipal drain system [3].

References

  • U.S. Environmental Protection Agency (EPA). "Technical Fact Sheet - 2,4,6-Trinitrotoluene (TNT) / Nitroaromatics." EPA Guidelines. Available at:[Link]

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